Propoxyphenyl sildenafil
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-7-18-20-21(28(4)26-18)23(30)25-22(24-20)17-15-16(8-9-19(17)33-14-6-2)34(31,32)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQLYOWYJTHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877777-10-1 | |
| Record name | Propoxyphenyl sildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877777101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPOXYPHENYL SILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JW56253DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propoxyphenyl Sildenafil's Interaction with PDE5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of PDE5 in Cellular Signaling
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[2][3] This pathway plays a crucial role in various physiological processes, most notably in the regulation of smooth muscle tone. The signaling cascade is initiated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[3]
PDE5 terminates this signaling cascade by specifically hydrolyzing cGMP to the inactive 5'-GMP.[3][4] By inhibiting the action of PDE5, compounds like sildenafil (B151) and its analogs prevent the degradation of cGMP, leading to its accumulation and an enhanced vasodilatory response.[3]
Propoxyphenyl Sildenafil: An Analog of Interest
Sildenafil, a potent and selective inhibitor of PDE5, has been extensively studied.[4] An analog of sildenafil, identified as propoxyphenyl-thiohydroxyhomosildenafil (B1679654), has been characterized where the ethoxy group on the phenyl ring of a sildenafil analog is replaced by a propoxy moiety.[1] While this compound has been identified, a detailed pharmacological profile, including its specific inhibitory constants against PDE5, is not yet publicly documented. The principles and methodologies outlined in this guide are directly applicable to the comprehensive evaluation of this and other novel sildenafil analogs.
Mechanism of Action: Competitive Inhibition of PDE5
Sildenafil and its analogs act as competitive inhibitors of PDE5.[4] This means they bind to the same active site on the enzyme as the natural substrate, cGMP, thereby preventing cGMP from being hydrolyzed. The inhibition is reversible and highly selective for PDE5 over other phosphodiesterase isozymes.
The PDE5 Catalytic Domain: A Structural Overview
The catalytic domain of PDE5 contains a deep, hydrophobic pocket that forms the active site. Key residues within this pocket are crucial for substrate and inhibitor binding. Sildenafil and its analogs orient within this pocket, with the pyrazolopyrimidinone (B8486647) core mimicking the guanine (B1146940) base of cGMP.
The binding of sildenafil to the PDE5 active site is characterized by several key interactions:
-
Hydrophobic Interactions: The phenyl ring and other hydrophobic moieties of the inhibitor interact with nonpolar residues lining the active site pocket.
-
Hydrogen Bonding: Specific hydrogen bonds are formed between the inhibitor and amino acid residues in the active site, contributing to the high binding affinity. For instance, the sulfonamide group of sildenafil is a key feature for its potent inhibitory activity.[5]
-
Co-planarity: The planarity of the molecule can influence its inhibitory activity, although a direct correlation is not always observed. Studies on sildenafil analogs have shown that the degree of co-planarity can be inversely related to in vitro PDE5 inhibitory activity.
Quantitative Analysis of PDE5 Inhibition
The potency and selectivity of PDE5 inhibitors are quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). The following table summarizes representative inhibitory data for sildenafil against PDE5 and its selectivity over other PDE isozymes. This data serves as a benchmark for the evaluation of new analogs like this compound.
| Compound | PDE Isozyme | IC50 (nM) | Ki (nM) | Selectivity vs. PDE5 |
| Sildenafil | PDE1 | 280 | - | ~80x |
| PDE2 | 25,000 | - | ~7140x | |
| PDE3 | 25,000 | - | ~7140x | |
| PDE4 | 19,000 | - | ~5430x | |
| PDE5 | 3.5 - 8.5 | 1 | 1x | |
| PDE6 | 35 | - | ~10x | |
| PDE11 | - | - | >1000x |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of PDE5 inhibitors.
PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP analog by PDE5.
A. Reagents and Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Binding agent (binds to the hydrolyzed 5'-GMP product)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., sildenafil)
-
DMSO for compound dilution
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
B. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme in PDE Assay Buffer to the working concentration.
-
Assay Plate Setup:
-
Add the diluted test compound or controls (DMSO for 100% activity, positive control for maximal inhibition) to the wells of the microplate.
-
Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the binding agent to all wells.
-
Final Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~530 nm emission for FAM).
C. Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) Where:
-
mP_sample is the millipolarization value of the well with the test compound.
-
mP_blank is the millipolarization value of the well with no enzyme.
-
mP_control is the millipolarization value of the well with DMSO only.
-
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the PDE5 enzyme and can be used to determine the binding affinity (Ki) of a test compound through competition.
A. Reagents and Materials:
-
Purified recombinant PDE5 enzyme
-
Radioligand (e.g., [3H]sildenafil)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Wash Buffer (ice-cold Binding Buffer)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., a high concentration of unlabeled sildenafil)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
B. Assay Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the purified PDE5 enzyme, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the free radioligand. The enzyme-ligand complex will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
C. Data Analysis:
-
Determine Specific Binding: Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding to obtain the specific binding at each test compound concentration.
-
IC50 Determination: Plot the specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the enzyme.
-
Mandatory Visualizations
cGMP Signaling Pathway and PDE5 Inhibition
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Logical Relationship of this compound Interaction with PDE5 Active Site
Caption: Key molecular interactions between this compound and the PDE5 active site.
Conclusion
The therapeutic efficacy of sildenafil and its analogs is rooted in their potent and selective competitive inhibition of PDE5. While specific quantitative data for propoxyphenyl-thiohydroxyhomosildenafil remains to be published, the established structure-activity relationships of sildenafil analogs provide a strong foundation for predicting its mechanism of action. The detailed experimental protocols provided herein offer a clear pathway for the comprehensive characterization of this and other novel PDE5 inhibitors. The continued exploration of the subtle structural modifications of the sildenafil scaffold holds promise for the development of next-generation PDE5 inhibitors with improved pharmacological profiles.
References
- 1. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Blueprint: A Technical Guide to the Synthesis and Purification of Propoxyphenyl Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of propoxyphenyl sildenafil (B151), a potent analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. While primarily identified as an undeclared adulterant in herbal supplements, its structural similarity to sildenafil warrants a detailed examination of its synthesis for research and analytical purposes. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and the relevant pharmacological context.
Physicochemical Properties
Propoxyphenyl sildenafil, systematically named 1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one, is distinguished from sildenafil by the substitution of an ethoxy group with a propoxy group on the phenyl ring.[1] This modification slightly increases its molecular weight and is expected to alter its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic properties.
| Property | Value |
| Molecular Formula | C₂₃H₃₂N₆O₄S |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | 1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one |
| CAS Number | 877777-10-1 |
| Appearance (Predicted) | Solid |
Proposed Chemical Synthesis
Currently, a specific, peer-reviewed synthesis for this compound has not been published. However, a robust synthetic route can be proposed based on the well-established synthesis of sildenafil and its analogues.[2][3] The following two-step process is adapted from a facile, improved synthesis of sildenafil.[1][4]
The proposed synthetic workflow begins with the precursor, 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, which undergoes chlorosulfonation followed by condensation with N-methylpiperazine.
Experimental Protocols
Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This protocol is adapted from the synthesis of the ethoxy analogue.[1]
-
In a clean, dry reaction vessel, add chlorosulfonic acid (50 mL).
-
Cool the vessel to 0–10 °C using an ice bath.
-
Portion-wise, add 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, ~76.6 mmol) followed by thionyl chloride (9.1 g, ~76.6 mmol) while maintaining the temperature between 0–10 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 20–30 °C.
-
Stir the reaction mass for approximately 4 hours to ensure the reaction goes to completion.
-
Slowly pour the reaction mass onto crushed ice (~500 g) with vigorous stirring.
-
Extract the resulting product with dichloromethane (250 mL). The dichloromethane layer containing the sulfonyl chloride intermediate is used directly in the next step.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of sildenafil.[1]
-
To the dichloromethane layer containing the sulfonyl chloride intermediate from Step 1, add N-methylpiperazine (9.2 g, ~92 mmol).
-
Stir the reaction mixture for 1 hour at 20–25 °C.
-
Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL).
-
Follow with a wash of demineralised water (100 mL).
-
Separate the organic (dichloromethane) layer and concentrate it under reduced pressure at a temperature below 50 °C.
-
To the resulting residue, add methanol (B129727) to induce crystallization of the crude this compound.
-
Collect the solid product via filtration and proceed with purification.
Proposed Synthesis Data Summary
The following table presents hypothetical quantitative data for the proposed synthesis, based on the protocols for sildenafil.[1]
| Parameter | Step 1: Chlorosulfonation | Step 2: Condensation |
| Starting Material | 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one | 5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (in DCM) |
| Reagents | Chlorosulfonic acid, Thionyl chloride | N-methylpiperazine |
| Solvent | Dichloromethane (for extraction) | Dichloromethane |
| Temperature | 0–10 °C (addition), 20–30 °C (reaction) | 20–25 °C |
| Reaction Time | 4 hours | 1 hour |
| Theoretical Molar Ratio | Starting Material : Thionyl Chloride (1:1) | Sulfonyl Chloride Intermediate : N-methylpiperazine (~1:1.2) |
| Work-up | Quenching on ice, Extraction with DCM | Aqueous wash (NaHCO₃, H₂O), Concentration |
| Isolation | - | Crystallization from Methanol |
Purification
Purification of the crude product is essential to remove unreacted starting materials, reagents, and side products. A combination of washing and recrystallization is typically effective for sildenafil analogues.[1][5]
Experimental Protocol: Recrystallization
-
Transfer the crude this compound solid to a suitable flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol, or an ethanol/water mixture) to dissolve the solid at an elevated temperature (reflux).[1][6]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
For higher purity, analytical and preparative High-Performance Liquid Chromatography (HPLC) can be employed, typically using a reversed-phase C18 column.[7][8]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. These methods were used to elucidate its structure when it was first identified as an adulterant.[1][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the propoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
Mechanism of Action: PDE5 Inhibition Signaling Pathway
This compound is an analogue of sildenafil and is presumed to act via the same mechanism: inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[11] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.
Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in the phosphorylation of several downstream targets, leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation.[12] This vasodilation is the basis for its therapeutic effects in erectile dysfunction and pulmonary hypertension.
References
- 1. mdpi.com [mdpi.com]
- 2. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Why sildenafil and sildenafil citrate monohydrate crystals are not stable? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104370915A - Preparation method of sildenafil citrate - Google Patents [patents.google.com]
- 7. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity [flore.unifi.it]
- 11. researchgate.net [researchgate.net]
- 12. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Structural Elucidation of Propoxyphenyl Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the molecular structure elucidation of propoxyphenyl sildenafil (B151). This potent analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, has been identified as an adulterant in various products, necessitating robust analytical strategies for its detection and characterization. This document outlines the key experimental protocols and presents the foundational spectroscopic and chromatographic data integral to its identification.
Propoxyphenyl sildenafil, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine, is structurally differentiated from sildenafil by the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1] The elucidation of its molecular architecture relies on a synergistic application of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), complemented by Ultraviolet (UV) and Infrared (IR) spectroscopy.
Spectroscopic and Chromatographic Data
The definitive structural confirmation of this compound is achieved through the meticulous analysis of data obtained from a suite of analytical methods. The following tables summarize the key quantitative data essential for its unequivocal identification.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound[1]
NMR spectroscopy provides the fundamental framework for the structural backbone of this compound, enabling the precise assignment of each proton and carbon atom within the molecule.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm |
| H-18 (t) | 7.89 | C-1 (s) | 135.5 |
| H-15 (d) | 7.86 | C-4 (s) | 158.4 |
| H-14 (d) | 7.18 | C-5 (s) | 129.5 |
| H-10 (s) | 4.16 | C-6 (s) | 136.2 |
| H-20a (t) | 4.02 | C-7 (s) | 153.2 |
| H-26, H-28 (br s) | 2.97 | C-9 (s) | 138.8 |
| H-11 (t) | 2.76 | C-10 (q) | 37.1 |
| H-25, H-29 (br s) | 2.50 | C-11 (t) | 27.0 |
| H-24 (s) | 2.16 | C-12 (t) | 21.6 |
| H-12 (sextet) | 1.71 | C-13 (q) | 13.9 |
| H-20b (sextet) | 1.71 | C-14 (d) | 113.6 |
| H-13 (t) | 0.93 | C-15 (d) | 131.6 |
| H-21 (t) | 0.93 | C-17 (s) | 129.8 |
| C-18 (d) | 128.0 | ||
| C-20 (t) | 69.8 | ||
| C-20b (t) | 22.0 | ||
| C-21 (q) | 10.4 | ||
| C-24 (q) | 45.4 | ||
| C-25, C-29 (t) | 52.8 | ||
| C-26, C-28 (t) | 45.5 |
Table 2: Mass Spectrometry (MS) and Spectroscopic Data for this compound[1]
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity of the molecule.
| Analytical Technique | Observed Data |
| LC/MS (ESI) | m/z 489.5 [M+H]⁺ |
| UV λmax (nm) | 228, 292 |
| IR νmax (cm⁻¹) | 3424, 2966, 1695, 1583, 1459, 1352, 1170 |
Experimental Protocols
Detailed methodologies are paramount for the reproducible and accurate elucidation of the molecular structure of this compound.
Sample Preparation and Isolation
This compound is often found as an adulterant in complex matrices such as herbal supplements or energy drinks.[1][2] A preliminary extraction and purification step is therefore essential.
Protocol:
-
Extraction: The sample is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often employing techniques like sonication to ensure efficient extraction.
-
Purification: The crude extract is then subjected to purification, typically using column chromatography over silica (B1680970) gel.[2] The fractions are monitored by Thin Layer Chromatography (TLC) to isolate the compound of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules.
Protocol:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the molecular structure.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which aids in confirming the proposed structure.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is commonly used.[3][4]
-
Sample Infusion: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation data. In these experiments, the protonated molecule [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3]
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to identify characteristic fragment ions that correspond to different parts of the molecule, further confirming the structure. A common fragment ion for sildenafil and its analogues is observed at m/z 283, resulting from the cleavage of the C-S bond and loss of the substituent on the phenyl ring.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the separation, identification, and quantification of this compound in various samples.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is typically employed for the separation.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6]
-
Detection: The eluent is monitored at the UV absorbance maxima of this compound, which are approximately 228 nm and 292 nm.[1]
-
Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound.
Visualizing Molecular Interactions and Analytical Workflows
To better understand the context of this compound's analysis and its mechanism of action, the following diagrams illustrate key pathways and processes.
PDE5 Inhibition Signaling Pathway
Sildenafil and its analogues, including this compound, exert their pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. This inhibition leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[7][8]
Caption: Mechanism of action of this compound via PDE5 inhibition.
General Workflow for Structure Elucidation
The structural elucidation of an unknown compound like this compound from a complex mixture follows a logical and systematic workflow, combining separation and spectroscopic techniques.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
Physicochemical Properties of Propoxyphenyl Sildenafil: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of propoxyphenyl sildenafil (B151), a known analogue of sildenafil. The information is presented to facilitate its use in laboratory settings, with a focus on data clarity, detailed experimental methodologies, and visual representations of key concepts.
Propoxyphenyl sildenafil, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is of significant interest in pharmaceutical research. Its characterization is crucial for understanding its behavior in biological systems and for the development of analytical methods. This guide summarizes its key physicochemical properties, provides detailed experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C23H32N6O4S | [1][2] |
| Molecular Weight | 488.61 g/mol | [1][2] |
| Appearance | Off-White to Light Yellow Solid | [3] |
| Predicted Physicochemical Properties | Value | Source |
| Melting Point | 156-159 °C | [3] |
| Boiling Point | 679.3 ± 65.0 °C | [3] |
| Density | 1.37 ± 0.1 g/cm³ | [3] |
| pKa | 5.99 ± 0.42 | [3] |
| Qualitative Solubility Data | Observation | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |
| Methanol | Slightly Soluble (with heating) | [3] |
Signaling Pathway of this compound
As an analogue of sildenafil, this compound is presumed to exert its biological effects through the same mechanism of action: the inhibition of phosphodiesterase type 5 (PDE5). This leads to an enhancement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.
Determination of Melting Point (USP Class I Method)
The melting point of a crystalline solid is a critical indicator of its purity. The United States Pharmacopeia (USP) provides standardized methods for this determination.
Methodology:
-
Sample Preparation: The this compound sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant.
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube of standard dimensions to a uniform height.
-
Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled and constant rate.
-
Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded to define the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5][6]
References
In Vitro Discovery and Characterization of Propoxyphenyl Sildenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxyphenyl sildenafil (B151) is a synthetic analogue of sildenafil, the active ingredient in Viagra®, characterized by the substitution of the ethoxy group on the phenyl ring with a propoxy group. Initially identified as an undeclared adulterant in herbal dietary supplements and energy drinks, its structural similarity to sildenafil suggests a shared mechanism of action as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the in vitro discovery and characterization of propoxyphenyl sildenafil, synthesizing available data on its pharmacology, and outlining the standard experimental protocols for its analysis and biological evaluation. Due to its status as an unapproved drug analogue, publicly available pharmacological data is limited; therefore, this guide also incorporates information from closely related analogues and standard methodologies to provide a complete scientific context.
Introduction and Background
Sildenafil analogues are a class of compounds designed with modifications to the parent sildenafil structure. This compound, chemically named 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine, emerged not from traditional drug discovery pipelines, but through forensic analysis of so-called "natural" sexual enhancement products.[2][3] Its discovery highlights a continuing trend of adulteration where synthetic compounds are illegally included in consumer products. The primary structural difference from sildenafil is the replacement of the 2-ethoxy group with a 2-propoxy group on the phenyl ring moiety.[3] This modification, while seemingly minor, can significantly impact the compound's potency, selectivity, and overall pharmacological profile. A related analogue, propoxyphenyl-thiohydroxyhomosildenafil (B1679654), has been reported to be approximately 10-fold more potent in inhibiting the PDE5 enzyme compared to sildenafil, underscoring the significance of this structural change.
Mechanism of Action: The NO/cGMP/PDE5 Signaling Pathway
As an analogue of sildenafil, this compound is presumed to exert its physiological effects by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[4][5]
The signaling cascade begins with the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the phosphorylation of proteins controlling intracellular calcium levels. The subsequent decrease in cytosolic calcium causes smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and facilitating an erection.[5]
By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the signaling cascade initiated by NO. This leads to a more pronounced and sustained smooth muscle relaxation and vasodilation.
Quantitative Pharmacological Data
While comprehensive in vitro studies on this compound are not widely published, data from forensic analyses and related analogues provide insight into its potency. The primary measure of efficacy for a PDE5 inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Compound | Target | IC50 Value | Fold Potency vs. Sildenafil | Notes |
| This compound (C53031900) | PDE5 | 3.95 ng/mL (~8.1 nM) | ~0.43x | IC50 value reported for a compound with CAS No. 1020251-53-9, identified as this compound.[6] |
| Propoxyphenyl-thiohydroxyhomosildenafil | PDE5 | Not specified | ~10x | Stated to be 10-fold more potent than sildenafil in inhibiting PDE5. |
| Sildenafil (for comparison) | PDE5 | 3.5 nM | 1x | Reference value from published in vitro studies on human corpus cavernosum.[7] |
| N-desmethylsildenafil (Metabolite) | PDE5 | ~7.0 nM | ~0.5x | Major active metabolite of sildenafil, exhibits approximately 50% of the in vitro activity.[8] |
Note: The conversion of ng/mL to nM for this compound assumes a molecular weight of 488.6 g/mol .
Experimental Protocols
The discovery and characterization of this compound involve a multi-step process, from initial detection and isolation to structural elucidation and biological activity assessment.
Workflow for Identification and Characterization
The typical workflow for identifying an unknown sildenafil analogue in a suspect sample is a sequential analytical process.
Analytical Characterization Methods
The structural identity of this compound has been established using a combination of standard analytical techniques.[1][2][9]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the analogue from the complex matrix of dietary supplements. A diode array detector (DAD) provides initial UV spectral data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental formula. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and elucidate its structural components by analyzing the fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for unambiguously determining the chemical structure, including the precise location of the propoxy group on the phenyl ring and the overall connectivity of the atoms.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophoric system, respectively, serving as complementary data for structural confirmation.[1][2][9]
In Vitro PDE5 Inhibition Assay Protocol (Fluorescence Polarization)
To determine the IC50 value and confirm the biological activity of this compound, a PDE5 inhibition assay is essential. The fluorescence polarization (FP) assay is a common high-throughput method.
-
Principle: This assay measures the change in the polarization of fluorescently labeled cGMP. When the small, rapidly tumbling fluorescent cGMP is hydrolyzed by PDE5 into fluorescent 5'-GMP, it is captured by a specific binding agent, causing a significant increase in its molecular size. This slows its rotation and increases the fluorescence polarization. An inhibitor like this compound will prevent the hydrolysis of the substrate, resulting in a low polarization signal.
-
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., fluorescein-cGMP)
-
PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, EDTA)
-
Test compound (this compound) dissolved in DMSO
-
Binding agent/Stop solution
-
Multi-well microplates (e.g., 384-well, black)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in PDE Assay Buffer to achieve the final desired concentrations.
-
Assay Setup: To the wells of the microplate, add the PDE5 enzyme, assay buffer, and the diluted test compound or control (DMSO vehicle).
-
Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25-37°C) for a specified time (e.g., 60 minutes) to allow the reaction to proceed.
-
Reaction Termination & Signal Development: Add the binding agent/stop solution to halt the enzymatic reaction and allow the binding to the product to occur.
-
Signal Detection: Measure the fluorescence polarization in each well using a microplate reader equipped with appropriate filters.
-
Data Analysis: Plot the percentage of inhibition (calculated from the polarization values) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a significant analogue of sildenafil, distinguished by a propoxy-for-ethoxy substitution on the phenyl ring. While its discovery has been primarily in the context of forensic analysis of adulterated products, the available data suggests it is a potent PDE5 inhibitor. The 10-fold increase in potency observed for the related propoxyphenyl-thiohydroxyhomosildenafil analogue indicates that modifications to this part of the sildenafil scaffold can substantially enhance biological activity. A full understanding of its pharmacological profile, including selectivity against other PDE isozymes and potential off-target effects, requires further dedicated in vitro and in vivo research. The methodologies outlined in this guide provide a standard framework for the comprehensive characterization of this compound and other novel PDE5 inhibitors.
References
- 1. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. C53031900 | 1020251-53-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Profile of Propoxyphenyl Sildenafil: A Technical Examination of a Non-Scheduled PDE5 Inhibitor
Introduction
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, sildenafil (B151) stands as the archetypal compound, extensively studied and clinically validated for the treatment of erectile dysfunction and pulmonary arterial hypertension. However, the prevalence of counterfeit and unregulated sexual enhancement supplements has led to the emergence of numerous undeclared sildenafil analogues. Among these is propoxyphenyl sildenafil, a molecule structurally akin to sildenafil, differing by the substitution of the ethoxy group with a propoxy group on the phenyl ring. This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound as a PDE5 inhibitor, based on the well-established characteristics of sildenafil and its analogues. Due to its status as an unscheduled analogue, public domain data on the specific quantitative pharmacology of this compound is not available. Therefore, this document leverages data from sildenafil to construct a representative profile, supplemented by analyses of structurally similar compounds.
The cGMP Signaling Pathway and PDE5 Inhibition
The therapeutic effect of sildenafil and its analogues is rooted in the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of various downstream targets. This cascade ultimately causes a decrease in intracellular calcium concentrations, leading to the relaxation of the cavernous smooth muscle, increased blood flow, and penile erection.[1][2][3][4]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[4] this compound, like sildenafil, is designed to act as a competitive inhibitor of PDE5, preventing the degradation of cGMP. This inhibition leads to an accumulation of cGMP, thereby amplifying the NO-mediated smooth muscle relaxation and enhancing erectile function.[1][4]
Quantitative Pharmacological Data
While specific quantitative data for this compound is not publicly available, the following tables summarize the well-documented pharmacological parameters for sildenafil. It is hypothesized that this compound would exhibit a similar profile, though variations in potency and selectivity may exist due to the structural modification. The increased lipophilicity from the propoxy group compared to the ethoxy group could potentially influence its binding affinity and pharmacokinetic properties.
Table 1: In Vitro Potency of Sildenafil Against PDE5
| Parameter | Value | Description |
| IC50 | 3.5 nM | The half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity in vitro.[4] |
| Ki | ~1-4 nM | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |
Table 2: In Vitro Selectivity Profile of Sildenafil for PDE Isoforms
| PDE Isoform | IC50 (nM) | Selectivity (Fold vs. PDE5) | Primary Tissue Location/Function |
| PDE1 | 280 | ~80 | Brain, myocardium, vascular smooth muscle |
| PDE2 | >10,000 | >2857 | Adrenal gland, heart, brain |
| PDE3 | >10,000 | >2857 | Cardiovascular tissue, platelets |
| PDE4 | >10,000 | >2857 | Inflammatory cells, brain, smooth muscle |
| PDE5 | 3.5 | 1 | Corpus cavernosum, pulmonary vasculature, platelets |
| PDE6 | 35 | ~10 | Retinal photoreceptors |
| PDE11 | 37 | ~10.6 | Skeletal muscle, prostate, testis |
Data for sildenafil is presented as a proxy for this compound. Data compiled from multiple sources.
Experimental Protocols
To determine the pharmacological profile of a novel PDE5 inhibitor such as this compound, a standardized set of in vitro and in vivo experiments would be conducted.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the IC50 of a test compound.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When PDE5 hydrolyzes the tracer to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP, forming a larger complex that rotates slower, leading to high fluorescence polarization. PDE5 inhibitors prevent the hydrolysis of the tracer, thus keeping the fluorescence polarization low.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., cGMP-FAM)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Binding agent
-
Test compound (this compound)
-
Reference compound (Sildenafil)
-
DMSO for compound dilution
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and sildenafil in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
Add the diluted compounds or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted PDE5 enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate at room temperature for 30 minutes to allow the binding to stabilize.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a structural analogue of sildenafil that has been identified as an undeclared ingredient in unregulated products. Based on its structural similarity to sildenafil, it is predicted to be a potent and selective inhibitor of PDE5, exerting its pharmacological effects through the potentiation of the NO/cGMP signaling pathway. The primary structural difference—a propoxy group in place of an ethoxy group—may lead to increased lipophilicity, which could alter its potency, selectivity, and pharmacokinetic profile relative to sildenafil.
The absence of publicly available, peer-reviewed pharmacological data for this compound underscores the potential health risks associated with the consumption of adulterated supplements. A thorough pharmacological evaluation, including in vitro potency and selectivity assays, as well as in vivo efficacy and safety studies, would be necessary to fully characterize this compound. Researchers and drug development professionals should be aware of the continued emergence of such analogues and the importance of rigorous analytical and pharmacological screening to ensure public safety.
References
- 1. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity [flore.unifi.it]
- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Propoxyphenyl Sildenafil and its Progenitor, Sildenafil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional relationship between sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor, and its analog, propoxyphenyl sildenafil. This document delves into their chemical structures, comparative physicochemical and pharmacological properties, and the experimental methodologies used for their characterization.
Core Structural Relationship
This compound is a structural analog of sildenafil. The fundamental difference lies in the alkoxy substituent on the phenyl ring. In sildenafil, this position is occupied by an ethoxy group (-OCH2CH3), whereas in this compound, it is replaced by a propoxy group (-OCH2CH2CH3).[1][2] This seemingly minor modification of an additional methylene (B1212753) group can influence the molecule's physicochemical properties, such as lipophilicity, which in turn may affect its pharmacokinetic and pharmacodynamic profile.
The core scaffold, a pyrazolo[4,3-d]pyrimidin-7-one ring system, responsible for mimicking the guanosine (B1672433) base of cyclic guanosine monophosphate (cGMP) and binding to the active site of PDE5, remains identical in both compounds.[3][4]
Comparative Physicochemical and Pharmacological Data
The following tables summarize the key quantitative data for sildenafil and this compound.
Table 1: Physicochemical Properties
| Property | Sildenafil | This compound |
| Chemical Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 1-[4-propoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl]-4-methylpiperazine |
| Molecular Formula | C22H30N6O4S[5] | C23H32N6O4S[6] |
| Molecular Weight | 474.58 g/mol [5] | 488.61 g/mol [6][7] |
| Melting Point | 189-190 °C[3] | Not available |
| Solubility in Water | 3.5 mg/mL[8] | Not available |
Table 2: Pharmacokinetic Profile
| Parameter | Sildenafil | This compound |
| Bioavailability | ~41% | Not available |
| Protein Binding | ~96%[8] | Not available |
| Metabolism | Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor)[8] | Not available |
| Half-life | 3-4 hours | Not available |
| Excretion | Primarily in feces (~80%) and urine (~13%) | Not available |
Table 3: Pharmacodynamic Profile
| Parameter | Sildenafil | This compound |
| Mechanism of Action | Selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[4] | Presumed to be a selective PDE5 inhibitor |
| In Vitro Potency (PDE5) | IC50 values in the nanomolar range[9] | Not available |
| Metabolite Potency | The major N-desmethyl metabolite has ~50% of the in vitro potency for PDE5 as the parent drug.[8] | Not available |
Experimental Protocols
Detailed methodologies for the characterization and comparison of sildenafil and its analogs are crucial for reproducible research.
Structural Elucidation
The chemical structures of novel sildenafil analogs like this compound are typically determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are employed to determine the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the chromophoric parts of the molecule.[1]
In Vitro PDE5 Inhibition Assay
The potency of sildenafil and its analogs against PDE5 is determined using an in vitro enzyme inhibition assay.
-
Enzyme and Substrate Preparation: Recombinant human PDE5 is used as the enzyme source. The substrate, cGMP, is typically radiolabeled (e.g., with 3H) or fluorescently labeled.
-
Incubation: The test compound (this compound or sildenafil) at various concentrations is incubated with the PDE5 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the cGMP substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop solution or by heat inactivation.
-
Product Separation and Quantification: The product of the enzymatic reaction (e.g., 3H-GMP) is separated from the unreacted substrate. This can be achieved using techniques like scintillation proximity assay (SPA) or column chromatography.
-
Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each compound concentration is calculated. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by fitting the data to a dose-response curve.
Selectivity Profiling
To assess the selectivity of the compounds, similar in vitro inhibition assays are performed against a panel of other PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, etc.). The IC50 values obtained for each isoenzyme are compared to the IC50 for PDE5 to determine the selectivity profile.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sildenafil and its Analogs
The mechanism of action of sildenafil and, presumably, this compound involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Caption: NO/cGMP signaling pathway and the inhibitory action of sildenafil analogs on PDE5.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of sildenafil and its novel analogs.
Caption: Experimental workflow for the comparative analysis of sildenafil and its analogs.
Conclusion
This compound represents a straightforward structural modification of sildenafil, with the potential for altered pharmacological properties. The addition of a single methylene group to the alkoxy substituent may impact its potency, selectivity, and pharmacokinetic profile. Further comprehensive studies, following the outlined experimental protocols, are necessary to fully elucidate the comparative efficacy and safety of this compound relative to its well-established parent compound. This guide provides a foundational framework for researchers undertaking such investigations in the field of PDE5 inhibitor drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of sildenafil [ch.ic.ac.uk]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to Propoxyphenyl Sildenafil Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphenyl sildenafil (B151) analogues represent a class of synthetic compounds that have emerged predominantly as undeclared adulterants in herbal dietary supplements marketed for sexual enhancement. Structurally, they are closely related to the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, the active ingredient in Viagra®. The defining characteristic of these analogues is the substitution of the ethoxy group on the phenyl ring of sildenafil with a propoxy group. This technical guide provides a comprehensive overview of the key structural features of these analogues, collates the available, albeit limited, scientific data, and presents relevant experimental methodologies and signaling pathways.
Core Structural Features
The fundamental structural modification that defines propoxyphenyl sildenafil analogues is the replacement of the 2-ethoxy group on the phenyl ring of sildenafil with a 2-propoxy group.[1][2] This seemingly minor alteration in the alkyl chain length can potentially influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for the PDE5 enzyme.
Several this compound analogues have been identified and characterized, including:
-
This compound: The direct analogue of sildenafil, where the ethoxy group is replaced by a propoxy group.[1][3]
-
Propoxyphenyl Aildenafil (Propoxyphenyl Methisosildenafil): An analogue of aildenafil (methisosildenafil) featuring a propoxy group instead of an ethoxy group on the phenyl ring.[2]
-
Propoxyphenyl Thioaildenafil (Propoxyphenyl Thiomethisosildenafil): A thiosildenafil (B29118) analogue that also incorporates the characteristic propoxy modification.[2]
-
Propoxyphenyl Thiohomosildenafil (B29216): An analogue of thiohomosildenafil with a propoxy substitution.[4]
-
Propoxyphenyl Homohydroxysildenafil: A derivative of homohydroxysildenafil containing a propoxy group.[5]
The consistent theme across these compounds is the elongation of the alkoxy chain at the C2 position of the phenyl ring from an ethyl to a propyl group.
Quantitative Data
A thorough review of the scientific literature reveals a significant scarcity of publicly available quantitative pharmacological data, such as IC50 values for PDE5 inhibition, for this compound analogues. These compounds have primarily been the subject of forensic and analytical studies focused on their identification in adulterated products, rather than comprehensive pharmacological evaluation.[1][2][6]
For comparative purposes, the following table summarizes the PDE5 inhibitory activity of sildenafil and some of its other well-characterized analogues.
| Compound | PDE5 IC50 (nM) | Notes |
| Sildenafil | ~1-5 | The parent compound. Potency can vary based on assay conditions. |
| Vardenafil | ~0.1-1 | A potent sildenafil analogue. |
| Tadalafil | ~1-5 | Another potent and selective PDE5 inhibitor with a longer half-life. |
| This compound Analogues | Data Not Available | Publicly available pharmacological data is scarce. |
Signaling Pathway of PDE5 Inhibition
Sildenafil and its analogues exert their therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.
Caption: cGMP signaling pathway and the mechanism of action of this compound analogues.
Experimental Protocols
Due to the lack of specific published synthesis and bioassay protocols for this compound analogues, this section provides a general and adaptable methodology for the in vitro evaluation of PDE5 inhibitory activity, based on established procedures for sildenafil and other analogues.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE5 enzyme.
Materials and Reagents:
-
Recombinant human PDE5A1
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound analogues)
-
Reference compound (Sildenafil)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: A generalized workflow for an in vitro PDE5 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test and reference compounds in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds, reference, and DMSO (as a control) into the wells of a 384-well microplate.
-
Enzyme Addition: Add the PDE5A1 enzyme, diluted in assay buffer, to all wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the fluorescently labeled cGMP substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Identification of this compound Analogues in Dietary Supplements
The primary context in which this compound analogues are encountered is as illegal adulterants. The following workflow outlines a general procedure for their identification.
Caption: General workflow for the identification of unknown sildenafil analogues in supplements.
Conclusion
This compound analogues are a group of unapproved drug analogues characterized by the presence of a propoxy group in place of the ethoxy group found in sildenafil. While their structures have been elucidated in the context of their illicit presence in dietary supplements, there is a notable lack of comprehensive pharmacological data, including their potency as PDE5 inhibitors. The experimental protocols and signaling pathway information provided in this guide are based on the well-established knowledge of sildenafil and can serve as a foundation for the further investigation of these compounds. Researchers and drug development professionals should be aware of the prevalence of these and other sildenafil analogues as adulterants and the potential safety risks they pose to the public. Further research is warranted to fully characterize the pharmacological and toxicological profiles of these emerging compounds.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propoxyphenyl homohydroxysildenafil | C24H34N6O5S | CID 135505037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Propoxyphenyl Sildenafil: A Technical Examination of its Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of propoxyphenyl sildenafil (B151), a structural analog of sildenafil, with a specific focus on its solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Due to the limited availability of specific quantitative data for propoxyphenyl sildenafil, this paper also includes comparative data for the parent compound, sildenafil, to provide a contextual framework for researchers.
Introduction to this compound
This compound is an analog of sildenafil, the active ingredient in several medications used to treat erectile dysfunction and pulmonary arterial hypertension. In this compound, the ethoxy group found on the phenyl ring of sildenafil is replaced by a propoxy group. This structural modification can influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and analytical method development.
Solubility Data
This compound
Sildenafil and Sildenafil Citrate (B86180): A Comparative Reference
To provide a frame of reference, the following table summarizes the available quantitative solubility data for sildenafil base and sildenafil citrate in DMSO and ethanol. It is crucial to note that these values are for the parent compound and its citrate salt and may not be directly representative of this compound's solubility due to the structural differences.
| Compound | Solvent | Solubility | Reference |
| Sildenafil (base) | DMSO | ~10 mg/mL | |
| Ethanol | 5.2 ± 1.2 mg/mL | [1] | |
| Sildenafil Citrate | DMSO | ~14 mg/mL | [2] |
| 50 mg/mL (with sonication) | [3] | ||
| 2 mg/mL | [4] | ||
| Ethanol | Insoluble | [5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in a given solvent, based on the widely used shake-flask method.[6]
Materials and Equipment
-
This compound (analytical standard)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, anhydrous, analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Addition of Solvent: Accurately pipette a known volume of DMSO or ethanol into each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the collected supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for solubility.
Signaling Pathway: Mechanism of Action
This compound, as an analog of sildenafil, is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[7] This leads to smooth muscle relaxation and vasodilation. The following diagram illustrates this signaling pathway.
Caption: The NO/cGMP signaling pathway and PDE5 inhibition.
Conclusion
While specific quantitative solubility data for this compound in DMSO and ethanol remains to be fully characterized in publicly available literature, this guide provides a foundational understanding for researchers. The qualitative assessment suggests limited solubility, and for practical purposes, the solubility data of the parent compound, sildenafil, can serve as a preliminary reference, albeit with caution. The provided experimental protocol offers a robust methodology for determining the precise solubility of this compound, which is an essential step for any further development or research involving this compound. Furthermore, understanding its presumed mechanism of action via the cGMP pathway is fundamental to its pharmacological evaluation.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ≥98% (HPLC), powder, cGMP specific PDE5 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. droracle.ai [droracle.ai]
An In-depth Technical Guide on the Long-Term Solid-State Stability of Propoxyphenyl Sildenafil
Disclaimer: Limited direct research on the long-term solid-state stability of propoxyphenyl sildenafil (B151) is publicly available. This guide is constructed based on extensive data from its close analogue, sildenafil citrate (B86180), and established principles of pharmaceutical stability analysis under International Council for Harmonisation (ICH) guidelines. The methodologies and potential degradation pathways described herein are based on this analogous data and should be adapted and validated for propoxyphenyl sildenafil specifically.
Introduction
This compound, an analogue of sildenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. Understanding its long-term stability in the solid state is paramount for ensuring its safety, efficacy, and shelf-life as an active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the key considerations, experimental protocols, and potential degradation pathways for assessing the solid-state stability of this compound.
Predicted Signaling Pathway of this compound
The mechanism of action for this compound is anticipated to be identical to that of sildenafil, involving the inhibition of PDE5, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[1][2]
Caption: Predicted signaling pathway of this compound.
Data on Solid-State Stability of Sildenafil Citrate (as a Proxy)
The following tables summarize stability data for sildenafil citrate under various stress conditions. This data provides a baseline for what might be expected for this compound.
Table 1: Summary of Sildenafil Citrate Degradation under Stress Conditions
| Stress Condition | Observations | Potential Degradants | Reference |
| Acid Hydrolysis | Moderate degradation observed under vigorous conditions (e.g., 5N HCl at 70°C for 46 hours). | N-demethylation, hydrolysis of the sulfonamide bond. | [3] |
| Base Hydrolysis | Generally stable. | Minimal degradation. | [3] |
| Oxidation | Significant sensitivity to oxidative stress (e.g., hydrogen peroxide). | N-oxide formation on the piperazine (B1678402) ring. | [3][4] |
| Thermal | Stable up to 120°C for 48 hours in the solid state. | No significant degradation. | [3] |
| Photolysis | Stable in the solid state when exposed to UV light for 48 hours. However, in solution, phototransformation can occur, primarily affecting the piperazine ring. | No significant degradation in solid state. Photoproducts in solution include those from piperazine ring breakdown and sulfonamide hydrolysis. | [3][5] |
Table 2: Long-Term Stability Testing Conditions for Sildenafil Citrate (Based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration | Testing Frequency | Reference |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months | [6][7][8] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months | [6][7] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months | [6][7] |
Experimental Protocols
A comprehensive solid-state stability study for this compound should be conducted in accordance with ICH Q1A(R2) guidelines.[7][8][9]
1. Materials and Equipment
-
This compound (at least three primary batches)
-
ICH-compliant stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
Mass Spectrometer (MS) for impurity identification
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
X-ray Powder Diffractometer (XRPD)
-
Forced degradation equipment (oven, UV lamp, humidity chamber)
2. Experimental Workflow
Caption: Experimental workflow for solid-state stability testing.
3. Forced Degradation Studies Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[9]
-
Acid Hydrolysis: Treat the solid drug with 1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solid drug with 1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Expose the solid drug to 30% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug to 105°C for 7 days.
-
Photostability: Expose the solid drug to UV light (as per ICH Q1B guidelines) for an extended period (e.g., 48 hours).[3][9]
4. Long-Term and Accelerated Stability Studies These studies should be conducted on at least three primary batches of this compound stored in the proposed container closure system.
-
Storage Conditions: Utilize the conditions outlined in Table 2.
-
Testing Frequency: Follow the sampling plan detailed in Table 2.
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Impurity Profile: A validated stability-indicating HPLC method is crucial. An example method for sildenafil citrate involves a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer.[10][11][12] The method for this compound would need to be specifically developed and validated.
-
Solid-State Characterization:
-
XRPD: To monitor for changes in crystalline form (polymorphism).
-
DSC/TGA: To detect changes in thermal properties, such as melting point or decomposition temperature.
-
-
5. Stability-Indicating HPLC Method Development (Example based on Sildenafil) A reverse-phase HPLC method is typically suitable for the analysis of sildenafil and its analogues.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[10][11]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230-290 nm for sildenafil).[3][11]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the known degradation of sildenafil, the following pathways are plausible for this compound in the solid state under stress conditions.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation, leading to the formation of an N-oxide derivative. This is a common degradation pathway for sildenafil.
-
Hydrolysis: Under strong acidic conditions, the sulfonamide linkage may be susceptible to hydrolysis. Additionally, N-demethylation of the piperazine ring can occur.
Conclusion
References
- 1. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Multifaceted Potential of Sildenafil in Medicine [mdpi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. scribd.com [scribd.com]
- 5. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. snscourseware.org [snscourseware.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Stability indicating RP-LC determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Propoxyphenyl Sildenafil: A Technical Deep Dive into PDE5 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of propoxyphenyl sildenafil (B151), an analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. We delve into its binding affinity and selectivity for PDE5, presenting available quantitative data in a comparative context with sildenafil. This document details the experimental protocols for key assays used to determine PDE5 inhibition and visualizes the underlying cGMP signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel PDE5 inhibitors.
Introduction
Sildenafil, the pioneering oral therapy for erectile dysfunction, functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The enzyme PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil elevates intracellular cGMP levels, thereby enhancing the physiological response to sexual stimulation.
The structure of sildenafil features a pyrazolopyrimidinone (B8486647) core, with a substituted ethoxyphenyl group at the 5-position. Structure-activity relationship (SAR) studies have demonstrated that modifications to this ethoxy moiety can influence the compound's potency and selectivity. This guide focuses on a specific analogue, propoxyphenyl sildenafil, where the ethoxy group is replaced by a propoxy group. Understanding the impact of this modification on PDE5 binding affinity and selectivity is crucial for the rational design of next-generation inhibitors with potentially improved pharmacological profiles.
The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The physiological mechanism of smooth muscle relaxation, essential for penile erection and the regulation of vascular tone, is governed by the nitric oxide (NO)/cGMP signaling pathway. As illustrated in the diagram below, the process is initiated by the release of NO, which activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. PDE5 is the predominant isozyme responsible for cGMP degradation in the corpus cavernosum. PDE5 inhibitors, such as sildenafil and its analogues, are competitive inhibitors that bind to the catalytic site of PDE5, preventing the breakdown of cGMP and thus prolonging its vasodilatory effects.
Quantitative Data: Binding Affinity and Selectivity
The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency. Selectivity is assessed by comparing the IC50 for PDE5 to that for other phosphodiesterase isozymes. High selectivity for PDE5 over other PDEs, particularly PDE6 (found in the retina) and PDE11 (found in skeletal muscle and other tissues), is desirable to minimize off-target side effects.
The following tables summarize the available quantitative data for this compound in comparison to sildenafil.
Table 1: PDE5 Inhibitory Potency
| Compound | PDE5 IC50 |
| Sildenafil | 3.5 - 5.22 nM[1][2] |
| This compound | 3.95 ng/mL (~8.08 nM)*[3] |
*Note: The IC50 for this compound was reported in ng/mL and has been converted to nM for comparative purposes, assuming a molecular weight of 488.61 g/mol .
Table 2: Selectivity of Sildenafil for PDE Isozymes
| PDE Isozyme | Sildenafil IC50 (nM) | Selectivity Ratio (IC50 PDEx / IC50 PDE5)* |
| PDE1 | 280 | ~80 |
| PDE2 | >10,000 | >2840 |
| PDE3 | >10,000 | >2840 |
| PDE4 | >10,000 | >2840 |
| PDE5 | 3.5 | 1 |
| PDE6 | 35 | ~10 |
| PDE11 | >10,000 | >2840 |
*Selectivity ratios are calculated using a PDE5 IC50 of 3.5 nM.
Experimental Protocols
The determination of PDE5 inhibitory activity is a critical step in the evaluation of novel compounds. A variety of assay formats can be employed, with fluorescence polarization (FP) being a common high-throughput method.
In Vitro PDE5 Inhibition Assay using Fluorescence Polarization
This protocol outlines a typical fluorescence polarization-based assay to determine the IC50 of a test compound against PDE5.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the small, fluorescently labeled cGMP is in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE5 to 5'-GMP, a specific binding agent in the reaction mixture binds to the 5'-GMP, forming a larger complex. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization. A PDE5 inhibitor will prevent the hydrolysis of the fluorescent cGMP, thus keeping the fluorescence polarization low.
Materials and Reagents:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) and positive control (sildenafil) dissolved in DMSO
-
Binding Agent (specific for 5'-GMP)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in PDE Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Setup: To the wells of a 384-well microplate, add the diluted test compounds or controls (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Enzyme Addition: Add the diluted recombinant PDE5 enzyme to all wells except for the negative control wells.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Reaction Termination and Detection: Stop the reaction by adding the binding agent. The binding agent will bind to the hydrolyzed 5'-GMP.
-
Signal Reading: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound represents a modest structural modification of sildenafil, with the replacement of the 2'-ethoxy group on the phenyl ring with a 2'-propoxy group. The available data indicates that this compound maintains a high affinity for PDE5, with an IC50 value in the low nanomolar range, comparable to that of sildenafil. While comprehensive selectivity data for this compound against other PDE isozymes is not currently available, the structural similarity to sildenafil suggests that it likely retains a favorable selectivity profile for PDE5.
Further investigation into the full selectivity profile of this compound is warranted to fully characterize its potential as a therapeutic agent. The experimental protocols and pathway visualizations provided in this guide offer a framework for such future research and contribute to the broader understanding of structure-activity relationships within this important class of enzyme inhibitors.
References
Absorption, distribution, metabolism, and excretion (ADME) profile of propoxyphenyl sildenafil.
Disclaimer: Propoxyphenyl sildenafil (B151) is an unapproved analogue of sildenafil, primarily identified as an adulterant in dietary supplements and energy drinks[1][2][3][4]. As such, there is a significant lack of formal clinical and preclinical studies detailing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The following guide is constructed based on the well-documented ADME characteristics of its parent compound, sildenafil, and provides an inferred profile for propoxyphenyl sildenafil. The structural difference, the substitution of an ethoxy group with a propoxy group, may influence its pharmacokinetic properties[1][2][4]. All data presented herein, unless otherwise specified, pertains to sildenafil and should be interpreted as a predictive baseline for this compound, pending dedicated research.
Introduction
This compound is a synthetic compound structurally similar to sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[5][6]. The primary structural deviation is the presence of a propoxy group in place of the ethoxy group on the phenyl ring of sildenafil[1][2]. This modification may alter the compound's lipophilicity, which in turn could affect its absorption, distribution, and metabolism[7]. Understanding the ADME profile of a drug candidate is critical in drug development for assessing its efficacy and safety. This document aims to provide a comprehensive technical overview of the predicted ADME properties of this compound, drawing parallels from the extensive data available for sildenafil.
Absorption
Sildenafil is rapidly absorbed following oral administration[8][9]. The absorption of this compound is anticipated to follow a similar pattern.
Key Inferred Characteristics:
-
Rate of Absorption: Rapid, with peak plasma concentrations likely achieved within 30 to 120 minutes in a fasted state[8][9][10].
-
Bioavailability: The absolute oral bioavailability of sildenafil is approximately 41%, a value attributed to significant first-pass metabolism in the gut wall and liver[8][9][11]. This compound is expected to have a comparable, if not slightly altered, bioavailability. The increased lipophilicity from the propoxy group could potentially enhance absorption but may also increase first-pass metabolism.
-
Effect of Food: Administration of sildenafil with a high-fat meal reduces the rate of absorption, delaying the time to peak concentration (Tmax) by about 60 minutes and reducing the maximum concentration (Cmax) by approximately 29%[8][9][11]. A similar food effect is plausible for this compound.
Table 1: Inferred Oral Absorption Parameters of this compound (based on Sildenafil data)
| Parameter | Value (Sildenafil) | Inferred Implication for this compound | Reference |
| Tmax (fasted) | ~60 minutes | Likely similar, rapid absorption. | [8][9][10] |
| Absolute Bioavailability | ~41% | May be similar or slightly altered due to changes in lipophilicity. | [8][9][11] |
| Effect of High-Fat Meal on Cmax | ↓ 29% | A similar reduction in the rate and extent of absorption is expected. | [8][9][11] |
| Effect of High-Fat Meal on Tmax | Delayed by ~60 min | A similar delay in time to peak concentration is anticipated. | [8][9][11] |
Distribution
Once absorbed, sildenafil is widely distributed throughout the body tissues.
Key Inferred Characteristics:
-
Volume of Distribution (Vd): The mean steady-state volume of distribution for sildenafil is 105 L, indicating extensive tissue distribution[9][12]. This compound is expected to have a similar Vd.
-
Plasma Protein Binding: Sildenafil and its primary N-desmethyl metabolite are highly bound to plasma proteins (approximately 96%), independent of total drug concentrations[9][10][13][14]. This high degree of protein binding is likely to be a characteristic of this compound as well.
Table 2: Inferred Distribution Parameters of this compound (based on Sildenafil data)
| Parameter | Value (Sildenafil) | Inferred Implication for this compound | Reference |
| Volume of Distribution (Vss) | 105 L | Suggests extensive distribution into tissues. | [9][12] |
| Plasma Protein Binding | ~96% | High protein binding is expected, limiting the free fraction of the drug. | [9][10][13][14] |
Metabolism
The metabolism of sildenafil is well-characterized and serves as a strong predictive model for this compound.
Key Inferred Characteristics:
-
Primary Metabolic Pathway: Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, with CYP3A4 being the major route and CYP2C9 playing a minor role[9][14][15]. It is highly probable that this compound is also a substrate for these enzymes.
-
Major Metabolite: The principal metabolic pathway for sildenafil is N-demethylation of the piperazine (B1678402) moiety, resulting in the formation of UK-103,320 (N-desmethyl sildenafil)[9][10]. This metabolite is also active, with a PDE5 inhibitory potency approximately 50% that of the parent compound[9][10]. This compound is expected to undergo a similar N-demethylation.
-
Further Metabolism: The N-desmethyl metabolite is further metabolized[9][10].
Table 3: Inferred Metabolic Profile of this compound (based on Sildenafil data)
| Parameter | Description (Sildenafil) | Inferred Implication for this compound | Reference |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2C9 (minor) | Likely metabolized by the same enzymes. | [9][14][15] |
| Major Metabolic Reaction | N-demethylation | Expected to be the primary metabolic pathway. | [9][10] |
| Primary Active Metabolite | N-desmethyl sildenafil | An analogous N-desmethyl metabolite is anticipated. | [9][10] |
Metabolic Pathway of Sildenafil
Caption: Inferred metabolic pathway of this compound based on sildenafil.
Excretion
The elimination of sildenafil and its metabolites occurs through both feces and urine.
Key Inferred Characteristics:
-
Primary Route of Excretion: Sildenafil is predominantly excreted as metabolites in the feces (approximately 80% of an oral dose), with a smaller portion eliminated in the urine (approximately 13% of an oral dose)[12][13][16].
-
Elimination Half-Life: The terminal half-life of sildenafil and its main N-desmethyl metabolite is approximately 3 to 5 hours[12][14]. The half-life of this compound is expected to be in a similar range.
-
Clearance: The total body clearance of sildenafil is 41 L/h[12].
Table 4: Inferred Excretion Parameters of this compound (based on Sildenafil data)
| Parameter | Value (Sildenafil) | Inferred Implication for this compound | Reference |
| Route of Excretion | Feces (~80%), Urine (~13%) | A similar excretion profile is expected. | [12][13][16] |
| Elimination Half-life (t½) | 3-5 hours | Likely to have a similar short to moderate half-life. | [12][14] |
| Total Body Clearance | 41 L/h | Clearance is expected to be comparable. | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to formally characterize the ADME profile of this compound. These are based on standard protocols used for sildenafil and other small molecules.
6.1. Caco-2 Permeability Assay (for Absorption)
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
This compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the B-to-A direction to assess efflux.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
6.2. Plasma Protein Binding Assay
-
Objective: To determine the extent of this compound binding to plasma proteins.
-
Methodology:
-
Equilibrium dialysis or ultrafiltration methods are employed.
-
For equilibrium dialysis, a semi-permeable membrane separates a chamber containing plasma spiked with this compound from a chamber containing buffer. The system is incubated until equilibrium is reached.
-
For ultrafiltration, plasma containing the compound is centrifuged through a filter that retains proteins.
-
The concentration of this compound in the protein-containing and protein-free fractions is determined by LC-MS/MS.
-
The percentage of protein binding is calculated.
-
6.3. Metabolic Stability Assay in Liver Microsomes
-
Objective: To evaluate the in vitro metabolic stability of this compound.
-
Methodology:
-
Human liver microsomes are incubated with this compound in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Aliquots are removed at various time points and the reaction is quenched.
-
The remaining concentration of this compound is quantified by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are calculated.
-
6.4. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
-
Objective: To determine the in vivo pharmacokinetic profile of this compound.
-
Methodology:
-
A cohort of rats is administered a single oral or intravenous dose of this compound.
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[17].
-
Plasma is separated and the concentration of this compound and its major metabolites is determined using a validated LC-MS/MS method[17].
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and clearance) are calculated using non-compartmental analysis.
-
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: A generalized workflow for an in-vivo pharmacokinetic study.
Logical Relationship of ADME Processes
The interplay of the four ADME processes determines the overall pharmacokinetic profile of a compound.
ADME Process Interplay
Caption: The dynamic relationship between ADME processes.
Conclusion
While specific ADME data for this compound is not publicly available, a comprehensive and scientifically grounded inferred profile can be constructed based on the extensive research conducted on its parent compound, sildenafil. It is anticipated that this compound will exhibit rapid oral absorption, extensive tissue distribution, metabolism primarily via CYP3A4, and elimination predominantly through the feces. The key structural difference—the propoxy group—may lead to minor variations in its pharmacokinetic parameters compared to sildenafil, potentially affecting its lipophilicity and subsequent ADME processes. Rigorous preclinical and clinical studies are imperative to definitively characterize the ADME profile of this compound and to ascertain its safety and efficacy.
References
- 1. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 13. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Multifaceted Potential of Sildenafil in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro PDE5 Inhibition Assay for Propoxyphenyl Sildenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro inhibitory activity of compounds, such as propoxyphenyl sildenafil (B151), against the phosphodiesterase 5 (PDE5) enzyme. The primary method described is a fluorescence polarization (FP)-based assay, a robust and high-throughput-compatible technique for measuring the potency of PDE5 inhibitors. Additionally, this note outlines the critical cGMP signaling pathway, data analysis procedures, and provides reference inhibitory concentrations for known PDE5 inhibitors.
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[3] This mechanism is the foundation for the therapeutic effects of clinically approved drugs like sildenafil (Viagra®) in treating erectile dysfunction and pulmonary arterial hypertension.[2][4][5]
The evaluation of novel compounds, such as propoxyphenyl sildenafil, for their potential as PDE5 inhibitors is a critical step in drug discovery. A reliable and reproducible in vitro assay is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The fluorescence polarization assay described herein offers a sensitive and efficient method for this purpose.
cGMP Signaling Pathway and PDE5 Inhibition
The nitric oxide (NO) signaling pathway is the primary initiator of smooth muscle relaxation.[3] Upon stimulation, NO is released and activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] cGMP then acts as a second messenger, leading to a cascade of events that result in reduced intracellular calcium levels and smooth muscle relaxation.[1] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[1][6] PDE5 inhibitors, like sildenafil and its analogs, competitively block the active site of PDE5, preventing cGMP degradation and thus potentiating the vasodilatory signal.[4][5]
Figure 1: cGMP signaling pathway and mechanism of PDE5 inhibition.
In Vitro PDE5 Inhibition Assay Protocol (Fluorescence Polarization)
This protocol details a fluorescence polarization-based assay to determine the IC50 value of this compound. The assay relies on the change in polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5 and subsequent binding to a specific binding agent.[7]
Materials and Reagents
-
Recombinant Human PDE5A1
-
FAM-labeled cGMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[7]
-
Binding Agent (phosphate-binding nanoparticles)[7]
-
This compound (test compound)
-
Sildenafil (positive control)
-
DMSO (for compound dilution)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow
Figure 2: Workflow for the in vitro PDE5 inhibition FP assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound and sildenafil (positive control) in DMSO.
-
Create a serial dilution of the test and control compounds to cover a range of concentrations.
-
Thaw all enzymatic components on ice.
-
Prepare the complete PDE assay buffer.
-
Dilute the FAM-labeled cGMP substrate and the recombinant PDE5A1 enzyme to their working concentrations in the complete assay buffer.[7]
-
-
Assay Protocol:
-
Add the diluted this compound, positive control (sildenafil), and a DMSO-only control to the designated wells of a black microplate.[7]
-
Add the diluted PDE5A1 enzyme solution to each well, except for the "no enzyme" blank wells.
-
Incubate the plate for 15 minutes at room temperature to facilitate inhibitor binding.[6][7]
-
Initiate the enzymatic reaction by adding the diluted FAM-labeled cGMP substrate solution to all wells.[7]
-
Stop the reaction by adding the Binding Agent to all wells.[7]
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well in millipolarization units (mP) using a microplate reader with appropriate filters (Excitation ≈ 485 nm, Emission ≈ 530 nm).[7]
-
Data Analysis
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound using the following formula:[7]
% Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))
-
mP_sample: mP value of the well with the test compound.
-
mP_blank: mP value of a well with no enzyme.
-
mP_control: mP value of the well with DMSO only (representing 100% enzyme activity).
-
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[6]
Data Presentation
The potency of this compound should be compared to known PDE5 inhibitors. The table below provides reference IC50 values for several common inhibitors.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | To be determined | Fluorescence Polarization | N/A |
| Sildenafil | 3.7 - 5.2 | Fluorescence Polarization | [3][8] |
| Tadalafil | 1.8 | Not Specified | [8] |
| Vardenafil | 0.091 | Not Specified | [8] |
| Avanafil | 5.2 | Not Specified | [8] |
| Compound 11b | 18.13 | Fluorescence Polarization | [7] |
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of this compound as a PDE5 inhibitor. The fluorescence polarization assay is a reliable and efficient method for determining the IC50 value, a critical parameter for evaluating the compound's potency. Accurate determination of this value is fundamental for the continued development and characterization of novel therapeutic agents targeting the cGMP signaling pathway.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Propoxyphenyl Sildenafil using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Sildenafil functions by enhancing the effect of nitric oxide (NO) by inhibiting the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[2][3] The inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.[4] Given the prevalence of sildenafil analogues in various pharmaceutical preparations and as potential adulterants in herbal supplements, robust and validated analytical methods for their quantification are crucial for quality control, pharmacokinetic studies, and regulatory compliance.
This document provides a detailed application note and a comprehensive protocol for the quantification of propoxyphenyl sildenafil in various samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies presented are based on established and validated methods for sildenafil and its analogues.
Experimental Protocols
This section outlines the necessary equipment, reagents, and detailed procedures for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column is recommended. Common specifications are 250 mm x 4.6 mm with a 5 µm particle size.[5]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Reagents and Standards
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphate (B84403) buffer reagents (e.g., potassium dihydrogen phosphate)
-
Acids and bases for pH adjustment (e.g., orthophosphoric acid, triethylamine)
Preparation of Solutions
Mobile Phase Preparation:
A common mobile phase for the analysis of sildenafil and its analogues consists of a mixture of an aqueous buffer and an organic solvent. An exemplary mobile phase is a mixture of 10 mM phosphate buffer and acetonitrile (50:50 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.[5]
Standard Stock Solution Preparation:
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable volume of mobile phase.
-
Sonicate the flask for approximately 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of sildenafil and its analogues, which can be adapted for this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (10 mM, pH 3.0) : Acetonitrile (50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C[1] |
| Detection Wavelength | 230 nm[5][6] |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables summarize typical validation parameters obtained from HPLC methods for sildenafil, which are expected to be similar for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Typical Range/Value |
| Linearity Range | 10-50 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | ~0.4 µg/mL[5] |
| Limit of Quantification (LOQ) | ~1.3 µg/mL[5] |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2.0% |
Visualization
Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil and its analogues, such as this compound, exert their pharmacological effect by inhibiting phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] The signaling pathway begins with the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[3][7] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[4]
Caption: Mechanism of action of this compound via the NO/cGMP pathway.
Experimental Workflow for HPLC Quantification
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in a sample.
Caption: Experimental workflow for HPLC quantification of this compound.
References
- 1. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using Sildenafil and its Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments using sildenafil (B151) and its structural analogs, such as propoxyphenyl sildenafil. The protocols outlined below are based on established methodologies in animal models of erectile dysfunction and pulmonary hypertension, two of the most common research applications for phosphodiesterase type 5 (PDE5) inhibitors.
Mechanism of Action
Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] The inhibition of PDE5 increases the levels of cGMP, a key second messenger in various physiological processes.[1][2] In the corpus cavernosum of the penis and the pulmonary vasculature, nitric oxide (NO) is released, which activates soluble guanylate cyclase (sGC) to produce cGMP.[4][5] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[2][6] By preventing the degradation of cGMP, sildenafil enhances the effects of NO, leading to improved erectile function and reduced pulmonary arterial pressure.[2][4][6]
Signaling Pathway of Sildenafil
Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Application 1: Animal Models of Erectile Dysfunction
Introduction
Animal models are crucial for studying the pathophysiology of erectile dysfunction (ED) and for evaluating the efficacy of potential therapeutics like sildenafil and its analogs. Common models include aged animals, diabetic animals, and animals with cavernous nerve injury.
Experimental Protocol: Cavernous Nerve Injury-Induced ED in Rats
This protocol describes the induction of ED in rats via bilateral cavernous nerve crush injury and subsequent evaluation of erectile function following treatment.
Materials:
-
Male Sprague-Dawley rats (12-14 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Sildenafil or analog (e.g., this compound)
-
Vehicle (e.g., saline, DMSO)
-
30G needle
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Surgical Procedure (Cavernous Nerve Injury):
-
Make a midline abdominal incision to expose the bladder and prostate.
-
Identify the major pelvic ganglia and the cavernous nerves running alongside the prostate.
-
Perform a bilateral crush injury to the cavernous nerves using fine forceps for 60 seconds.
-
Suture the abdominal incision.
-
Allow a 4-week recovery period for the development of chronic ED.
-
-
Treatment Administration:
-
Randomly assign rats to treatment groups (e.g., Vehicle, Sildenafil).
-
Administer sildenafil or vehicle via oral gavage or intraperitoneal injection at the desired dose and frequency. A common dose for sildenafil in rats is 5-20 mg/kg.
-
-
Evaluation of Erectile Function:
-
After the treatment period, anesthetize the rat.
-
Expose the carotid artery and insert a catheter connected to a pressure transducer to monitor mean arterial pressure (MAP).
-
Expose the penis and insert a 25G needle into the crus of the corpus cavernosum, connected to another pressure transducer to measure intracavernosal pressure (ICP).
-
Expose and isolate the cavernous nerve and place a bipolar stimulating electrode.
-
Stimulate the cavernous nerve at various frequencies (e.g., 2, 5, 10 Hz) for 60 seconds.
-
Record the maximal ICP and MAP during stimulation.
-
Calculate the ICP/MAP ratio as the primary measure of erectile function.
-
Experimental Workflow
Caption: Workflow for cavernous nerve injury-induced ED model in rats.
Quantitative Data Summary: Erectile Function in Animal Models
| Animal Model | Treatment | Dose | Route | Duration | Outcome Measure | Result |
| Rat (Metabolic Syndrome) | Sildenafil | 20 mg/kg, twice daily | s.c. | 3 weeks | Improved endothelial function | Reversal of endothelial dysfunction and oxidative stress.[7] |
| Rat (Leydig cells) | Sildenafil | 1.25 mg/kg, daily | Oral | 30 days | Serum testosterone (B1683101) | Increased serum testosterone and Leydig cell steroidogenic capacity.[8] |
| Human Volunteers | Sildenafil Citrate (B86180) | 50 mg | p.o. | Acute | Sperm-zona pellucida binding | Increased sperm binding to oocyte.[9] |
Application 2: Animal Models of Pulmonary Hypertension
Introduction
Pulmonary hypertension (PH) is a life-threatening condition characterized by elevated pulmonary artery pressure. Animal models, such as hypoxia-induced PH and monocrotaline-induced PH, are widely used to investigate the disease and test novel therapies.
Experimental Protocol: Hypoxia-Induced PH in Mice
This protocol details the induction of PH in mice through chronic exposure to hypoxia and the assessment of therapeutic interventions.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Hypoxic chamber (10% O₂)
-
Sildenafil or analog
-
Vehicle
-
High-resolution ultrasound system
-
Pressure transducer and catheters for right heart catheterization
Procedure:
-
Induction of PH:
-
Place mice in a hypoxic chamber with 10% oxygen for 3-4 weeks. A control group is maintained in normoxic conditions (21% oxygen).
-
-
Treatment Administration:
-
Assessment of PH:
-
Echocardiography: Perform weekly echocardiography to non-invasively monitor right ventricular function and estimate pulmonary artery pressure.
-
Right Heart Catheterization (Terminal Procedure):
-
Anesthetize the mouse.
-
Insert a pressure-volume catheter into the right ventricle via the right jugular vein to directly measure right ventricular systolic pressure (RVSP).
-
-
Right Ventricular Hypertrophy:
-
Euthanize the mouse and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
-
-
-
Histological Analysis:
-
Perfuse and fix the lungs.
-
Embed the lung tissue in paraffin (B1166041) and section for staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess pulmonary vascular remodeling.
-
Experimental Workflow
Caption: Workflow for hypoxia-induced pulmonary hypertension model in mice.
Quantitative Data Summary: Pulmonary Hypertension in Animal Models
| Animal Model | Treatment | Dose | Route | Duration | Outcome Measure | Result |
| Neonatal Rat (Hypoxia-induced PH) | Sildenafil | 25 mg/kg/day | - | 14 days | Right Ventricular Mean Pressure | Attenuated the increase in RV mean pressure.[12] |
| Wild-type Mouse (Hypoxia-induced PH) | Sildenafil | 25 mg/kg/day | Oral | 3 weeks | Right Ventricular Systolic Pressure | Significant reduction in RVSP.[10] |
| Dog (Chronic Embolic PH) | Sildenafil | 2 and 4 mg/kg, twice daily | Oral | 7 days | Systolic Pulmonary Artery Pressure | Significantly decreased systolic PAP.[13] |
| Pig (Postcapillary PH) | Sildenafil | - | - | 8 weeks | Right Ventricular Ejection Fraction | Improved RV ejection fraction.[14] |
Safety and Toxicology Considerations
Preclinical safety studies are essential. Sildenafil has a well-established safety profile.[15] Long-term studies in rats and dogs have shown no evidence of carcinogenicity or significant target organ toxicity at therapeutic doses.[15][16] However, species-specific effects have been observed at high doses, such as hepatocellular hypertrophy in rats and intestinal dilatation in mice.[15] When working with novel analogs like this compound, a thorough toxicological evaluation is warranted.
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of sildenafil and its analogs. Careful experimental design, appropriate animal model selection, and comprehensive endpoint analysis are critical for obtaining reliable and translatable results. Researchers should adapt these protocols to their specific scientific questions and adhere to all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. m.youtube.com [m.youtube.com]
- 7. urosource.uroweb.org [urosource.uroweb.org]
- 8. Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of acute in vivo sildenafil citrate and in vitro 8-bromo-cGMP treatments on semen parameters and sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil inhibits hypoxia-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sildenafil Stops Progressive Chamber, Cellular, and Molecular Remodeling and Improves Calcium Handling and Function in Hearts With Pre-existing Advanced Hypertrophy due to Pressure-Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sildenafil protects against pulmonary hypertension induced by hypoxia in neonatal rats via activation of PPARγ-mediated downregulation of TRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of sildenafil on pulmonary haemodynamics in a canine model of chronic embolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of sildenafil on right ventricular performance in an experimental large-animal model of postcapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the LC-MS/MS Detection of Propoxyphenyl Sildenafil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, the active ingredient in Viagra®, a medication used to treat erectile dysfunction and pulmonary arterial hypertension. As with sildenafil, it is crucial to have reliable and sensitive analytical methods for the detection and quantification of propoxyphenyl sildenafil and its metabolites in biological matrices for pharmacokinetic studies, drug development, and forensic analysis. This document provides detailed protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound and its putative metabolites. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[1][2] The main metabolic pathway is N-desmethylation, resulting in a metabolite with pharmacological activity.[1][3] It is hypothesized that this compound follows a similar metabolic fate.
Proposed Metabolic Pathway of this compound
The primary metabolic transformation of this compound is expected to be N-desmethylation of the piperazine (B1678402) ring, analogous to the metabolism of sildenafil. Other potential minor metabolic pathways could include hydroxylation of the propyl or propoxy chains.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Protocol:
-
To 500 µL of plasma or urine sample, add a suitable internal standard.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 3 mL of an organic solvent mixture (e.g., diethyl ether or a mixture of chloroform/2-propanol/n-heptane (25:10:65, v/v)).[4]
-
Vortex for 10 minutes.
-
Centrifuge at 3500 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the ability to concentrate the analytes, leading to the highest sensitivity.
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 1 mL of pre-treated sample (e.g., plasma diluted with a buffer).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following parameters are recommended for the detection of this compound and its potential metabolites. These are based on published data for sildenafil analogues and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the proposed MRM transitions for this compound and its potential N-desmethyl metabolite. The exact mass of this compound is 488.2206 g/mol (C23H32N6O4S).[5]
Table 1: Proposed MRM Transitions and Instrument Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| This compound | 489.2 | 144.0 | 100-200 | 48 |
| 283.1 | ~35-45 | |||
| 99.1 | ~40-50 | |||
| N-desmethyl-propoxyphenyl sildenafil (putative) | 475.2 | 283.1 | 100-200 | ~35-45 |
| 85.1 | ~40-50 |
Note: Product ions and collision energies marked with an asterisk () are proposed based on the fragmentation patterns of sildenafil and its N-desmethyl metabolite and require experimental optimization.* The transition for this compound to m/z 144.0 with a collision energy of 48V is based on a published screening method.[6] The common fragment at m/z 283 corresponds to the pyrazolopyrimidinone (B8486647) core of the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from biological samples.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the detection and quantification of this compound and its putative metabolites using LC-MS/MS. The provided methods and parameters can serve as a starting point for researchers and scientists in various fields. Method validation, including assessment of linearity, accuracy, precision, and matrix effects, is essential before applying these protocols to routine analysis.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
Application Note: Utilizing Propoxyphenyl Sildenafil Analogs as a Positive Control in cGMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a vital second messenger involved in numerous physiological processes, including cardiovascular homeostasis, smooth muscle relaxation, and neuronal signaling.[1][2] The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs).[1] Phosphodiesterase type 5 (PDE5), a cGMP-specific enzyme, is a key regulator in these pathways.[1][3]
Inhibitors of PDE5, such as sildenafil (B151) and its structural analogs, prevent the degradation of cGMP, leading to its accumulation and the amplification of downstream signaling cascades.[2][4] Sildenafil and its analogs, some of which are characterized by a propoxyphenyl group, are potent and selective inhibitors of PDE5.[5] Their well-defined mechanism of action makes them ideal positive controls in cGMP assays, ensuring the assay is performing as expected and providing a benchmark for the evaluation of novel compounds. This application note provides detailed protocols and data for the use of propoxyphenyl sildenafil analogs as a positive control in both biochemical and cell-based cGMP assays.
Mechanism of Action: The cGMP Signaling Pathway
The canonical nitric oxide (NO)/sGC/cGMP signaling pathway is initiated by the activation of sGC by NO. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Subsequently, cGMP activates downstream targets, most notably Protein Kinase G (PKG), which in turn phosphorylates various substrates to elicit a cellular response, such as smooth muscle relaxation.[2][6] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[1] this compound analogs act as competitive inhibitors of PDE5, binding to the catalytic site and preventing the breakdown of cGMP.[4][6] This leads to an elevation of intracellular cGMP levels, thereby prolonging and enhancing the NO-mediated signaling.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Solubility of Propoxyphenyl Sildenafil in Aqueous Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] The assessment of aqueous solubility is a critical step in the pre-formulation and development of any active pharmaceutical ingredient (API).[2] Solubility significantly influences a drug's dissolution rate, bioavailability, and overall therapeutic efficacy.[3] As a weakly basic compound, the solubility of sildenafil and its analogues is expected to be highly pH-dependent.[4][5]
This application note provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of propoxyphenyl sildenafil in aqueous buffers across a physiologically relevant pH range (1.2 - 6.8), in accordance with Biopharmaceutics Classification System (BCS) guidelines.[6] The gold-standard shake-flask method is employed to ensure the system reaches equilibrium, and a robust High-Performance Liquid Chromatography (HPLC) method is outlined for accurate quantification.[7][8]
Materials and Reagents
-
Buffer Components:
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Acetic acid (CH₃COOH)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
-
HPLC Solvents & Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Orthophosphoric acid
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Shaking incubator or water bath shaker (temperature controlled at 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size)[11]
-
Sonicator
-
Experimental Protocols
Prepare the following buffers. The pH of all buffers should be verified and adjusted at the experimental temperature of 37 °C.[12]
-
pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes):
-
Dissolve 2.0 g of NaCl in 800 mL of water.
-
Add 7.0 mL of concentrated HCl.
-
Adjust the volume to 1000 mL with water.
-
Verify and adjust the pH to 1.2.
-
-
pH 4.5 Acetate Buffer:
-
Dissolve 2.99 g of sodium acetate in 800 mL of water.
-
Add 14.0 mL of 2N acetic acid.
-
Adjust the volume to 1000 mL with water.
-
Verify and adjust the pH to 4.5.
-
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes):
-
Dissolve 6.8 g of potassium phosphate monobasic in 800 mL of water.
-
Add sodium hydroxide solution to adjust the pH.
-
Adjust the volume to 1000 mL with water.
-
Verify and adjust the pH to 6.8.[6]
-
The shake-flask method is a reliable technique for measuring thermodynamic solubility.[7]
-
Addition of API: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each prepared buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant. To remove undissolved solids, either centrifuge the samples at high speed or filter the aliquot through a 0.45 µm syringe filter. Filtration is often preferred to ensure complete removal of particulates.
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was not compromised.[7]
-
Dilution: Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted samples using the validated HPLC method described below. Perform each measurement in at least triplicate.[6]
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the aqueous solubility of this compound.
This method is adapted from established procedures for sildenafil.[11][13]
-
Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) by dissolving an accurately weighed amount in a suitable solvent like methanol or mobile phase.[11]
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio is a good starting point.[11] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: UV detection at approximately 230 nm or 290 nm.[11][14]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.[15]
-
-
Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in each buffer by applying the dilution factor. Report the results in mg/mL or µg/mL.
-
pH-Solubility Relationship for a Weakly Basic Drug
Caption: Logical diagram of pH's effect on the solubility of a weakly basic drug.
Data Presentation
The quantitative results of the solubility assessment should be summarized in a clear and concise table for easy comparison.
Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at 37 °C
| Buffer pH | Mean Solubility (mg/mL) | Standard Deviation (SD) |
| 1.2 | [Insert Value] | [Insert Value] |
| 4.5 | [Insert Value] | [Insert Value] |
| 6.8 | [Insert Value] | [Insert Value] |
| (Results should be the average of at least three independent determinations) |
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fda.gov.tw [fda.gov.tw]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. benchchem.com [benchchem.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Propoxyphenyl Sildenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the identification of propoxyphenyl sildenafil (B151), an unapproved analogue of sildenafil, in various samples such as dietary supplements and herbal products. The protocol leverages the power of High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) to provide high-confidence structural elucidation based on accurate mass measurements and characteristic fragmentation patterns. This method is crucial for regulatory bodies, quality control laboratories, and researchers investigating adulterated products.
Introduction
Sildenafil, the active ingredient in Viagra®, is a potent phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction. The commercial success of sildenafil has led to the emergence of numerous undeclared and structurally related analogues in so-called "natural" or "herbal" supplements. Propoxyphenyl sildenafil is one such analogue, where the ethoxy group of sildenafil is replaced by a propoxy group. The presence of these unapproved substances poses a significant health risk to consumers.
High-resolution mass spectrometry offers unparalleled analytical specificity and sensitivity for the unambiguous identification of such unknown compounds.[1][2] The ability to obtain accurate mass measurements of both precursor and product ions with mass errors below 5.0 ppm significantly enhances the confidence in structural assignments.[1][3] This note provides a comprehensive workflow, from sample preparation to data analysis, for the confident identification of this compound.
Experimental Workflow
The overall experimental workflow for the identification of this compound is depicted in the following diagram.
References
- 1. Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Propoxyphenyl Sildenafil using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphenyl sildenafil (B151), an analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has been identified as an adulterant in dietary supplements.[1][2] Its structural similarity to sildenafil necessitates precise and robust analytical methods for unequivocal identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of such molecules, providing detailed information about the chemical structure and connectivity of atoms.[3][4] This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of propoxyphenyl sildenafil using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation Strategy
The unambiguous structural determination of this compound is achieved through a systematic workflow that begins with simple 1D NMR experiments and progresses to more complex 2D correlation spectroscopy. The combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular fragments.[3]
Quantitative NMR Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Data has been compiled from published literature on this compound and its analogues.[1][4][5][6] The specific numbering scheme for the atoms is provided in the accompanying chemical structure diagram.
Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' | ~4.15 | s | - | 3H |
| H-3' | ~2.78 | t | 7.5 | 2H |
| H-4' | ~1.74 | m | 7.5, 7.4 | 2H |
| H-5' | ~0.94 | t | 7.4 | 3H |
| H-1'' | ~4.05 | t | 6.4 | 2H |
| H-2'' | ~1.75 | m | 7.0, 6.4 | 2H |
| H-3'' | ~0.95 | t | 7.0 | 3H |
| H-Ar (ortho to SO₂) | ~7.90 | d | 8.5 | 1H |
| H-Ar (meta to SO₂) | ~7.85 | dd | 8.5, 2.0 | 1H |
| H-Ar (ortho to O-Pr) | ~7.15 | d | 2.0 | 1H |
| H-piperazine (a) | ~3.05 | m | - | 4H |
| H-piperazine (b) | ~2.50 | m | - | 4H |
| N-CH₃ (piperazine) | ~2.20 | s | - | 3H |
Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) |
| C-1' (N-CH₃) | ~35.0 |
| C-3' (CH₂) | ~27.0 |
| C-4' (CH₂) | ~22.0 |
| C-5' (CH₃) | ~13.5 |
| C-1'' (O-CH₂) | ~70.0 |
| C-2'' (CH₂) | ~22.0 |
| C-3'' (CH₃) | ~10.5 |
| C=O | ~158.0 |
| C-Ar (SO₂) | ~130.0 |
| C-Ar (O-Pr) | ~160.0 |
| C-Ar (quat.) | ~125.0, 135.0, 140.0, 148.0, 153.0 |
| C-Ar (CH) | ~115.0, 128.0, 130.0 |
| C-piperazine (a) | ~54.5 |
| C-piperazine (b) | ~45.5 |
| N-CH₃ (piperazine) | ~45.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe. The sample temperature should be maintained at 298 K.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: ~3 s
-
Relaxation delay: 2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 8
-
Spectral width: 12 ppm in both dimensions
-
Data points: 2048 (F2) x 256 (F1)
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 16
-
Spectral width: 12 ppm (F2, ¹H) x 165 ppm (F1, ¹³C)
-
Data points: 2048 (F2) x 256 (F1)
-
¹J(C,H) coupling constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 32
-
Spectral width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Data points: 2048 (F2) x 256 (F1)
-
Long-range coupling constant (ⁿJ(C,H)): 8 Hz
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct all spectra.
-
Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Reference the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the 2D spectra to establish correlations.
Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Key NMR Correlations for this compound
This diagram illustrates the key structural fragments of this compound and the primary NMR techniques used to confirm their connectivity.
Caption: Key NMR correlations for structural analysis.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound.[3] The detailed protocols and expected data presented in these application notes offer a comprehensive guide for researchers in the fields of pharmaceutical analysis, forensic chemistry, and drug development. The unambiguous assignment of all proton and carbon signals, facilitated by the interpretation of 2D NMR correlations, is paramount for the accurate identification of this and other emerging sildenafil analogues.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jfda-online.com [jfda-online.com]
- 6. ovid.com [ovid.com]
Application Note: A Cell-Based Assay for Measuring the Bioactivity of Propoxyphenyl Sildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphenyl sildenafil (B151) is an analog of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, where it catalyzes the degradation of cGMP.[1][2][3] By inhibiting PDE5, propoxyphenyl sildenafil is expected to increase intracellular cGMP levels, leading to various physiological responses. This application note provides a detailed protocol for a cell-based assay to quantify the bioactivity of this compound by measuring its ability to increase intracellular cGMP levels in a relevant cell line.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on PDE5 activity within a cellular context. The workflow involves stimulating cells with a nitric oxide (NO) donor to activate soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from GTP. In the presence of a PDE5 inhibitor like this compound, the degradation of cGMP is blocked, leading to its accumulation. The intracellular cGMP concentration is then measured using a sensitive luminescent assay. The bioactivity of this compound is determined by generating a dose-response curve and calculating the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Signaling Pathway of this compound
The bioactivity of this compound is centered on its modulation of the NO/sGC/cGMP signaling pathway. A simplified representation of this pathway is illustrated below.
Experimental Protocol
This protocol is optimized for a 96-well plate format using the PC-3 human prostate cancer cell line, which is known to express PDE5.[1][4]
Materials and Reagents
-
Cell Line: PC-3 (ATCC® CRL-1435™)
-
Cell Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO and serially dilute in assay buffer.
-
Sildenafil Citrate (B86180) (Positive Control): Prepare a stock solution in DMSO and serially dilute in assay buffer.
-
Sodium Nitroprusside (SNP): Prepare a fresh stock solution in water or PBS.
-
Assay Buffer: PBS or HBSS.
-
cGMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar): Includes cGMP-Glo™ Buffer, cGMP-Glo™ Substrate, and Kinase-Glo® Reagent.
-
96-well solid white, opaque-walled microplates: For luminescence measurements.
-
Standard laboratory equipment: Including a cell culture incubator, biosafety cabinet, multichannel pipettes, and a luminometer.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture PC-3 cells according to standard protocols.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well white, opaque-walled plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound and sildenafil citrate in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM).
-
Gently aspirate the culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Pre-incubate the plate for 30 minutes at 37°C.
-
-
Stimulation of cGMP Production:
-
Prepare a fresh solution of SNP in assay buffer.
-
Add 50 µL of the SNP solution to all wells to achieve a final concentration of 10 µM.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Measurement of Intracellular cGMP:
-
Follow the manufacturer's protocol for the cGMP-Glo™ Assay. A general outline is provided below.
-
Equilibrate the cGMP-Glo™ Assay reagents to room temperature.
-
Add 100 µL of the reconstituted cGMP-Glo™ Reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10-20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average background luminescence (wells with no cells) from all experimental readings.
-
Normalize the data as a percentage of the maximum response observed with the positive control (sildenafil) or the highest concentration of this compound.
-
-
Dose-Response Curve and EC50 Calculation:
-
Plot the normalized luminescence values against the logarithm of the compound concentrations.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Example Data Presentation
The following table summarizes hypothetical data for this compound and the positive control, sildenafil.
| Compound | EC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| This compound | 45.2 | 38.5 - 53.1 | 1.1 |
| Sildenafil Citrate | 25.8 | 21.9 - 30.4 | 1.0 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Incomplete cell lysis. Contaminated reagents. | Ensure adequate mixing after adding lysis reagent. Use fresh, high-quality reagents. |
| Low signal-to-noise ratio | Low PDE5 expression in cells. Insufficient stimulation with SNP. | Confirm PDE5 expression in PC-3 cells via Western blot or qPCR. Optimize SNP concentration and incubation time. |
| High well-to-well variability | Inconsistent cell seeding. Pipetting errors. | Ensure a homogenous cell suspension during seeding. Use a multichannel pipette for reagent addition. |
| No dose-response observed | Compound is inactive at the tested concentrations. Compound has precipitated out of solution. | Test a wider range of concentrations. Check the solubility of the compound in the assay buffer. |
Conclusion
This application note provides a robust and detailed protocol for the cell-based measurement of this compound bioactivity. By quantifying the compound's ability to inhibit PDE5 and increase intracellular cGMP levels, this assay serves as a valuable tool for researchers in drug discovery and development to characterize the potency and efficacy of novel PDE5 inhibitors.
References
- 1. Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil triggers tumor lethality through altered expression of HSP90 and degradation of PKD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil potentiates the therapeutic efficacy of docetaxel in advanced prostate cancer by stimulating NO-cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Application of Propoxyphenyl Sildenafil and its Analogues in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil itself is chemically designated as 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] Propoxyphenyl sildenafil is structurally similar, with the ethoxy group being replaced by a propoxy group.[1][2] Both compounds are expected to exert their biological effects through the inhibition of PDE5, an enzyme crucial in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels within smooth muscle cells.[4] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[3][4]
The primary application of sildenafil and its analogues in a research context is the study of smooth muscle physiology and pharmacology, particularly in relation to the nitric oxide (NO)/cGMP signaling pathway. These compounds are invaluable tools for investigating erectile dysfunction, pulmonary arterial hypertension, and other disorders associated with abnormal smooth muscle tone.[5]
Mechanism of Action
The relaxation of smooth muscle is a complex process initiated by the release of nitric oxide (NO) from endothelial cells and non-adrenergic, non-cholinergic neurons.[6] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7] cGMP acts as a second messenger, activating protein kinase G (PKG). PKG activation leads to a cascade of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[7]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). Sildenafil and its analogues competitively inhibit PDE5, the predominant PDE isozyme in many smooth muscle tissues, including the corpus cavernosum.[4][8] This inhibition leads to an accumulation of cGMP, thereby amplifying the relaxant effects of NO.[8]
Signaling Pathway Diagram
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.
Experimental Protocols
In Vitro Smooth Muscle Tension Studies
This protocol describes a common method for assessing the effects of compounds like sildenafil on the contractility of isolated smooth muscle tissue strips.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rabbit, rat) in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., corpus cavernosum, aorta, bladder).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution (see composition below).
-
Isolate smooth muscle strips of appropriate dimensions (e.g., 2 x 2 x 10 mm).
2. Mounting and Equilibration:
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
3. Contraction and Relaxation Studies:
-
Induce a stable contraction with a contractile agent such as phenylephrine (B352888) (e.g., 10⁻⁵ M) or carbachol.[5]
-
Once a plateau in contraction is reached, add cumulative concentrations of sildenafil (or the test compound) to the organ bath in a stepwise manner (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Record the relaxation response after each addition until a maximal response is achieved or the concentration range is covered.
-
At the end of the experiment, wash the tissue and induce a maximal contraction with a high-potassium solution (e.g., 80 mM KCl) to normalize the responses.
4. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) value.
Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
Experimental Workflow Diagram
Caption: Workflow for in vitro smooth muscle relaxation experiments.
Data Presentation
Quantitative Data for Sildenafil
The following table summarizes key quantitative parameters for sildenafil's activity from various studies.
| Parameter | Value | Tissue/Enzyme | Conditions | Reference |
| IC₅₀ | 3.5 nM | PDE5 from Human Corpus Cavernosum | In vitro enzyme assay | [8] |
| 33 nM | PDE6 from Bovine Retina | In vitro enzyme assay | [8] | |
| Kᵢ | 2-4 nM | PDE5 from Human Corpus Cavernosum Smooth Muscle Cells | In vitro enzyme assay | [6] |
| 4-6 nM | Crude extract of Human Corpus Cavernosum Smooth Muscle Cells | In vitro enzyme assay | [6] | |
| Relaxation | Starts at 3 µM | Carbachol-pre-contracted human detrusor strips | In vitro organ bath | [5] |
| -62.0 ± 2.3% at 30 µM | Carbachol-pre-contracted human detrusor strips | In vitro organ bath | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) are measures of the potency of a drug in inhibiting an enzyme. Lower values indicate higher potency. EC₅₀ (half-maximal effective concentration) in relaxation studies would be the concentration of the drug that produces 50% of its maximal relaxant effect.
Conclusion
Sildenafil and its analogues, such as this compound, are powerful research tools for elucidating the role of the NO/cGMP pathway in smooth muscle physiology. The provided protocols and data serve as a starting point for researchers investigating the effects of these compounds on smooth muscle relaxation. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in this field of study.
References
- 1. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of sildenafil [ch.ic.ac.uk]
- 4. sildenafil | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sildenafil Citrate | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method Development for the Quantification of Propoxyphenyl Sildenafil in Complex Biological Matrices using LC-MS/MS
Application Note
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propoxyphenyl sildenafil (B151) in complex biological matrices such as human plasma and urine. The method utilizes a straightforward protein precipitation or liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification. This method is suitable for various research applications, including pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
Introduction
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[2][3] The emergence of various sildenafil analogues, such as propoxyphenyl sildenafil, in dietary supplements and herbal preparations necessitates the development of reliable analytical methods for their detection and quantification.[4][5] These unapproved analogues can have unpredictable potency and side-effect profiles.[5] Analyzing these compounds in complex biological matrices presents challenges due to potential interferences and the need for high sensitivity.[6] This application note provides a detailed protocol for the analysis of this compound, ensuring accurate and reliable results for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Sildenafil-d8 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[7]
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Sildenafil-d8).
-
Add 300 µL of acetonitrile to precipitate the proteins.[7][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Human Urine (Liquid-Liquid Extraction)
-
Pipette 500 µL of human urine into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Sildenafil-d8).
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL[7][8][10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL[7][10] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[11] | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ)[11] | Intra-day: < 6.5%, Inter-day: < 8.1%[8][12] |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | Within 85-115% | 92.3% - 108.7% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | Within ±15% | Stable[10] |
| Short-Term Stability (24h at RT) | Within ±15% | Stable |
| Long-Term Stability (30 days at -80°C) | Within ±15% | Stable |
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Simplified signaling pathway of this compound.
References
- 1. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propoxyphenyl Sildenafil Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of propoxyphenyl sildenafil (B151) for in vivo studies. As propoxyphenyl sildenafil is an analog of sildenafil, the following guidance is based on established methods for enhancing the solubility of sildenafil and other poorly water-soluble drugs.
Troubleshooting Guides
Issue: High Variability or Poor Efficacy in In Vivo Studies
Researchers often encounter inconsistent results or lower-than-expected efficacy in animal studies, which can frequently be attributed to poor and variable drug exposure. This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Workflow for Poor In Vivo Performance
Troubleshooting low efficacy of propoxyphenyl sildenafil in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propoxyphenyl sildenafil (B151) and other phosphodiesterase type 5 (PDE5) inhibitors. Given that propoxyphenyl sildenafil is a sildenafil analogue, much of the guidance is based on the well-established principles of sildenafil and other PDE5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It has been identified as an undeclared ingredient in some illegal sexual enhancement products.[3][4] Its chemical structure is similar to sildenafil, with a propoxy group in place of the ethoxy group on the phenyl ring.[1]
Q2: What is the expected mechanism of action for this compound?
A2: As a sildenafil analogue, this compound is expected to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[5] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[6] By inhibiting PDE5, this compound should lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[5][6] This is the same mechanism of action as sildenafil.[5][6]
Q3: Why am I observing lower-than-expected efficacy in my in-vitro experiments?
A3: Lower-than-expected efficacy for a PDE5 inhibitor in in-vitro assays can stem from several factors, including issues with compound stability and solubility, suboptimal assay conditions, or inaccurate dilutions.[7] It is crucial to verify the solubility of the compound in your assay buffer and to prepare fresh dilutions for each experiment.[7] Additionally, the concentration of the substrate (cGMP) and the activity of the PDE5 enzyme preparation should be optimized and verified.[7]
Q4: Could off-target effects be influencing my experimental results?
A4: Yes, at higher concentrations, PDE5 inhibitors can exhibit off-target effects by interacting with other proteins, which can complicate the interpretation of experimental results.[8] The most common off-target effects for PDE5 inhibitors involve the inhibition of other PDE isoforms, such as PDE6 (found in the retina) and PDE11 (present in skeletal muscle and other tissues).[8] To investigate this, you can perform selectivity profiling against a panel of other phosphodiesterase isoforms.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Low Potency (IC50) in In-Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Poor Solubility | 1. Verify Solubility: Visually inspect for any precipitation of this compound in the assay buffer at the concentrations used.[7]2. Use Fresh Solutions: Prepare fresh dilutions from a frozen stock solution for every experiment, as the compound may degrade in aqueous solutions over time.[7]3. Assess Stability: To confirm stability, incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity using a method like HPLC.[7] |
| Suboptimal Assay Conditions | 1. Optimize Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. It is recommended to use a cGMP concentration at or below the Michaelis constant (Km) for the PDE5 enzyme.[7]2. Verify Enzyme Activity: Ensure your PDE5 enzyme preparation is active. Enzyme activity can diminish with improper storage or handling.[7]3. Run a Positive Control: Include a well-characterized PDE5 inhibitor, such as sildenafil, as a positive control to confirm the assay is performing as expected.[7] |
| Pipetting and Dilution Inaccuracies | 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate liquid handling.2. Careful Serial Dilutions: Employ a meticulous serial dilution technique to prepare the concentration-response curve. |
Issue 2: Poor or Inconsistent Cellular Activity
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | 1. Assess Cell Permeability: If the compound has poor membrane permeability, it may not reach its intracellular target. Consider using cell lines with known transporter expression or performing permeability assays.2. Increase Incubation Time: A longer incubation period may be necessary for the compound to accumulate within the cells. |
| Cellular Efflux | 1. Use Efflux Pump Inhibitors: Cells may actively transport the compound out via efflux pumps. Co-incubation with known efflux pump inhibitors can help to clarify this possibility. |
| Off-Target Effects | 1. Selectivity Profiling: Test the compound against other phosphodiesterase isoforms (e.g., PDE6, PDE11) to determine its selectivity.[7]2. Use a Structurally Different Inhibitor: Employ a PDE5 inhibitor with a different chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.[8] |
Experimental Protocols
Protocol 1: Cellular cGMP Accumulation Assay
This protocol is designed to measure the intracellular accumulation of cGMP in response to PDE5 inhibition.
-
Cell Culture: Plate cells (e.g., smooth muscle cells) in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with a nitric oxide (NO) donor (e.g., 10 µM sodium nitroprusside) for 10 minutes to induce cGMP production.[7]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your cGMP assay kit.[7]
-
cGMP Measurement: Measure the cGMP concentration in the cell lysates using a competitive immunoassay kit.[7]
-
Normalization: Normalize the cGMP levels to the protein concentration in each well.[7]
-
Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the dose-dependent effect.[7]
Protocol 2: Western Blot for Off-Target Effects on Kinase Pathways
This protocol can be used to investigate if this compound has off-target effects on signaling pathways, such as the MAPK/ERK pathway.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration.[8]
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to detect the protein bands.[8]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[8]
Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsa.gov.sg [hsa.gov.sg]
- 4. Products found to contain undeclared medicines - 2014-12-05 (1) [drugoffice.gov.hk]
- 5. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sildenafil Analog Dosage to Minimize Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of sildenafil (B151) analogs, such as propoxyphenyl sildenafil. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other sildenafil analogs?
A1: this compound and other related analogs are inhibitors of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues.[1][2] By inhibiting PDE5, these compounds increase cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2] This is the primary mechanism for their therapeutic effects in conditions like erectile dysfunction and pulmonary arterial hypertension.[1][2]
Q2: What are the most common off-target effects associated with sildenafil analogs and what are their mechanisms?
A2: Off-target effects of sildenafil analogs are primarily due to their inhibition of other phosphodiesterase (PDE) isoenzymes or their effects on other signaling pathways. Common off-target effects include:
-
Visual Disturbances: Inhibition of PDE6 in the retina can lead to altered color perception and blurred vision.[3]
-
Headaches and Flushing: Vasodilation in blood vessels outside the target tissues can cause headaches and facial flushing.[4]
-
Dyspepsia: Effects on the smooth muscle of the gastrointestinal tract can lead to indigestion.[4]
-
Myalgia and Back Pain: Inhibition of PDE11 in skeletal muscle has been associated with muscle and back pain.[3]
-
Hypotension: Systemic vasodilation can cause a drop in blood pressure, which can be dangerous if combined with other vasodilators like nitrates.[1][4]
Q3: How can I assess the selectivity of my novel sildenafil analog?
A3: Assessing the selectivity of your compound is crucial for minimizing off-target effects. This is typically done by screening your analog against a panel of different PDE isoenzymes (PDE1-11). A highly selective compound will show significantly greater potency for PDE5 compared to other PDEs. This data is usually presented as IC50 values for each enzyme.
Q4: What are the key considerations for designing an in vivo study to evaluate the efficacy and off-target effects of a new sildenafil analog?
A4: When designing in vivo studies, consider the following:
-
Animal Model: Choose a relevant animal model that mimics the human condition you are targeting.
-
Dose Range: Select a dose range based on in vitro potency and preliminary toxicity data.
-
Pharmacokinetics: Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of your compound to inform dosing regimens.
-
Efficacy Endpoints: Define clear and measurable endpoints to assess the therapeutic effect.
-
Toxicity and Off-Target Effect Monitoring: Include assessments for potential off-target effects, such as cardiovascular monitoring, ophthalmic examinations, and clinical chemistry panels.
Troubleshooting Guides
Troubleshooting In Vitro Assay Inconsistencies
| Issue | Possible Cause | Troubleshooting Steps |
| Lower than expected potency (high IC50) in PDE5 inhibition assay. | 1. Compound instability: The analog may be degrading in the assay buffer. 2. Incorrect compound concentration: Errors in serial dilutions. 3. Assay interference: The compound may interfere with the detection method (e.g., fluorescence quenching). | 1. Assess compound stability in the assay buffer over the experiment's duration. 2. Prepare fresh dilutions and verify concentrations. 3. Run control experiments to check for assay interference. |
| High variability between replicate wells. | 1. Pipetting errors: Inaccurate dispensing of compound or reagents. 2. Edge effects in microplates: Evaporation or temperature gradients across the plate. 3. Cell-based assay variability: Inconsistent cell seeding density or cell health. | 1. Use calibrated pipettes and proper technique. 2. Avoid using the outer wells of the plate or fill them with buffer. 3. Ensure uniform cell seeding and monitor cell viability. |
| Observed cytotoxicity in cell-based assays. | 1. Off-target toxicity: The compound may be hitting other cellular targets. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. 3. On-target toxicity: Excessive modulation of the target pathway may be detrimental to cell health. | 1. Perform counter-screens against other relevant targets. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line. 3. Investigate if reducing the compound concentration mitigates toxicity while retaining efficacy. |
Troubleshooting In Vivo Study Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy at expected therapeutic doses. | 1. Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 2. Insufficient target engagement: The administered dose may not be high enough to achieve the necessary concentration at the target tissue. | 1. Conduct pharmacokinetic studies to determine the compound's profile. 2. Perform pharmacodynamic studies to measure target engagement at different doses. |
| Unexpected adverse events or toxicity. | 1. Off-target effects: The compound may be interacting with unintended targets in vivo. 2. Metabolite toxicity: A metabolite of the compound may be causing the toxicity. | 1. Conduct broader in vitro off-target screening. 2. Identify and characterize the major metabolites and assess their toxicity. |
Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay
This protocol describes a typical fluorescence polarization (FP)-based assay to determine the IC50 of a test compound against PDE5.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE5 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of FAM-cGMP substrate in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., sildenafil) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or reference compound to the wells of a 384-well microplate.
-
Add 10 µL of the diluted PDE5 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing a binding agent that captures the product (FAM-GMP).
-
-
Data Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Assessment in a Rodent Model of Erectile Dysfunction
This protocol outlines a method to assess the pro-erectile effect of a sildenafil analog in an anesthetized rat model.
-
Animal Preparation:
-
Anesthetize male rats (e.g., Sprague-Dawley) with an appropriate anesthetic.
-
Surgically expose the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Expose the cavernous nerve and place a stimulating electrode.
-
Insert a 25-gauge needle into the crus of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).
-
-
Experimental Procedure:
-
Administer the test compound or vehicle intravenously or orally.
-
After a predetermined pretreatment time, stimulate the cavernous nerve with a specific electrical stimulus (e.g., 5V, 20 Hz, 60 seconds).
-
Record the mean arterial pressure (MAP) and ICP simultaneously.
-
-
Data Analysis:
-
Calculate the change in ICP and the ratio of the maximal ICP to the MAP for each stimulation.
-
Compare the erectile responses between the vehicle-treated and compound-treated groups to determine the efficacy of the test compound.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of Sildenafil and a Hypothetical Analog (Analog-X)
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |
| Sildenafil | 5.0 | 50 | 500 | 10 | 100 |
| Analog-X | 2.5 | 100 | 2500 | 40 | 1000 |
Table 2: In Vivo Efficacy and Hemodynamic Effects of Sildenafil and Analog-X in a Rat Model
| Treatment (1 mg/kg, i.v.) | Max ICP/MAP Ratio | Change in MAP (mmHg) |
| Vehicle | 0.25 ± 0.05 | -2 ± 1 |
| Sildenafil | 0.75 ± 0.10 | -15 ± 3 |
| Analog-X | 0.80 ± 0.08 | -8 ± 2 |
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of sildenafil analogs on PDE5.
Caption: A typical experimental workflow for the development of novel sildenafil analogs.
Caption: A troubleshooting decision tree for unexpected in vivo toxicity.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
Preventing degradation of propoxyphenyl sildenafil in aqueous solution.
Welcome to the Technical Support Center for Propoxyphenyl Sildenafil (B151). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of propoxyphenyl sildenafil in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | pH-dependent solubility: this compound, similar to sildenafil, is a weakly basic compound. Its solubility is significantly higher in acidic conditions and decreases as the pH becomes neutral or alkaline.[1][2] | 1. Verify pH: Measure the pH of your aqueous solution.2. Adjust pH: If the pH is neutral or alkaline, lower it to an acidic range (e.g., pH < 5) using a suitable buffer, such as a citrate (B86180) buffer, to increase solubility.[1]3. Check Concentration: Ensure the concentration of this compound does not surpass its solubility limit at the specific pH and temperature of your solution.[1] |
| Loss of compound concentration over time | Degradation: this compound is likely susceptible to degradation under certain conditions, including strongly acidic or alkaline pH, presence of oxidizing agents, and exposure to UV light.[1][3][4][5] | 1. Control pH: Maintain the pH of the solution in a weakly acidic to neutral range (pH 4-7) for better stability.[6][7]2. Protect from Light: Store solutions in amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.[1]3. Avoid Oxidizing Agents: Do not use strong oxidizing agents in your formulation. If oxidation is a concern, consider purging the solution with an inert gas like nitrogen.[1][3][4][5]4. Control Temperature: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation. |
| Inconsistent analytical results (e.g., HPLC) | Analytical Method Variability or Analyte Instability: Issues with sample preparation, the HPLC method, or the stability of this compound in the mobile phase can lead to inconsistent results. | 1. Mobile Phase pH: Ensure the pH of the mobile phase is consistent, as the retention time of sildenafil analogues can be sensitive to pH changes.[1]2. Sample Diluent: Use a diluent that ensures the stability of the compound; the mobile phase is often a suitable choice.[1]3. Filter Compatibility: Verify that the filter membrane used for sample preparation does not adsorb the drug.4. Solution Stability: Although sildenafil solutions can be stable for up to 48 hours at room temperature, it is advisable to prepare fresh standards and samples, or to verify the stability in your specific solvent system.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between sildenafil and this compound?
A1: The primary structural difference is the substitution of the ethoxy group (-OCH2CH3) on the phenyl ring of sildenafil with a propoxy group (-OCH2CH2CH3) in this compound.[8]
Q2: Under what conditions is this compound most likely to degrade in an aqueous solution?
A2: Based on data from its analogue, sildenafil, this compound is most susceptible to degradation under strongly alkaline and oxidative conditions.[3][4][5] Partial degradation can also occur in strongly acidic environments.[3][5] It is generally more stable under thermal and photolytic stress.[4][5]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product under oxidative stress is expected to be the N-oxide derivative.[5] Hydrolysis under acidic or alkaline conditions may lead to the cleavage of the piperazine (B1678402) ring or other structural modifications.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. As a weak base, its solubility is significantly higher in acidic solutions (pH < 5) and decreases dramatically in neutral to alkaline conditions.[1][2]
Q5: What is the recommended pH range for maintaining the stability of this compound in an aqueous solution?
A5: For optimal stability and to prevent degradation, it is recommended to maintain the aqueous solution within a weakly acidic to neutral pH range, approximately pH 4 to 7. Studies on sildenafil have shown good stability in this range for extended periods.[6][7]
Quantitative Data
The following tables provide quantitative data on the solubility and stability of sildenafil, which can be used as a reference for this compound due to their structural similarity.
Table 1: pH-Dependent Solubility of Sildenafil Citrate at 37°C [1][2]
| pH | Solubility (mg/mL) |
| 1.2 | 37.25 |
| 4.0 | 21.19 |
| 5.0 | 18.53 |
| 6.8 | 0.40 |
| 7.4 | 0.24 |
| 8.0 | 0.22 |
Table 2: Forced Degradation Studies of Sildenafil Solution (0.1 mg/mL)
| Stress Condition | Duration | Temperature | % Degradation (Approx.) | Reference |
| 0.1 N HCl (Acid Hydrolysis) | 2 weeks | Room Temp | Partial Degradation | [3] |
| 5 N HCl (Acid Hydrolysis) | 5 hours | 80°C | No significant degradation | [4] |
| 0.1 N NaOH (Base Hydrolysis) | 2 weeks | Room Temp | Partial Degradation | [3] |
| 5 N NaOH (Base Hydrolysis) | 5 hours | 80°C | ~15% | [4] |
| 5% H₂O₂ (Oxidation) | 3 hours | 80°C | ~25% | [4] |
| 0.1% H₂O₂ (Oxidation) | 24 hours | Room Temp | Complete Degradation | [3] |
| Heat | 24 hours | 105°C | No significant degradation | [4] |
| UV Light | 24 hours | 254 nm | No significant degradation | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture for 15 minutes.[5]
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture for 15 minutes.[5]
-
Cool the solution to room temperature and neutralize with 1 N HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Reflux the mixture for 15 minutes.[5]
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Transfer the solid this compound to an oven maintained at 110°C for 24 hours.[5]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL) to daylight or a UV lamp for 24 hours.[5]
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to ~3.0) and acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: UV detection at approximately 225 nm.[5]
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
For analysis, dilute the stock solution to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm filter before injection.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propoxyphenyl Sildenafil Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of propoxyphenyl sildenafil (B151) and other related impurities.
Frequently Asked Questions (FAQs)
Q1: What is propoxyphenyl sildenafil and why is it a concern?
A1: this compound is an analogue of sildenafil where the ethoxy group on the phenyl ring is replaced by a propoxy group.[1][2] It has been identified as an illegal adulterant in products marketed for sexual enhancement.[1][2] The primary concern is the unknown safety and pharmacological profile of this and other uncharacterized impurities, which could pose health risks.[3]
Q2: What are the common process-related impurities of sildenafil?
A2: During the synthesis of sildenafil citrate, several process-related impurities can be formed. These include, but are not limited to:
-
Desmethyl sildenafil: Lacks a methyl group from the piperazine (B1678402) ring.[4]
-
Sulfonic acid impurity: A hydrolysis product of the chlorosulfonyl intermediate.[4]
-
Sildenafil dimer: Formed from the reaction of two sildenafil molecules.[4]
-
Sildenafil N-oxide: An oxidation product of the piperazine nitrogen.[4]
-
Other impurities such as Chloro Impurity, Methyl Ester Impurity, Desethyl Impurity, and Dimer Impurity have also been identified.[5]
Q3: What are the recommended analytical techniques for identifying and quantifying this compound and other impurities?
A3: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying sildenafil and its impurities.[6][7][8] Reversed-phase C18 columns are frequently used.[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and is crucial for identifying unknown impurities by determining their mass-to-charge ratio.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[1][4]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity.[1][4]
Troubleshooting Guides
Issue 1: Poor separation of impurities in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase gradient and solvent ratios. A common mobile phase for sildenafil impurity analysis is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[6] |
| Incorrect column chemistry | Ensure the use of a suitable column, such as a reversed-phase C18 column, which has been shown to be effective for separating sildenafil and its impurities.[6] |
| Suboptimal flow rate or temperature | Adjust the flow rate and column temperature to improve resolution. A typical flow rate is 1.0 ml/min.[6][7] |
Issue 2: Difficulty in identifying an unknown peak in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Co-elution with another compound | Modify the HPLC method (e.g., gradient, flow rate) to achieve better separation. |
| Insufficient data for identification | Utilize LC-MS to obtain the mass of the unknown peak. Isolate the impurity using preparative HPLC for further characterization by NMR and IR spectroscopy.[1][4] |
| Novel impurity | A comprehensive literature search for known sildenafil analogues and degradation products should be performed. If the impurity is not documented, full structural elucidation will be necessary. |
Issue 3: Inaccurate quantification of impurities.
| Possible Cause | Troubleshooting Step |
| Lack of a reference standard | If a certified reference standard for the impurity is unavailable, consider synthesizing the impurity for use as a standard.[4][5] |
| Non-linear detector response | Ensure that the concentration of the impurity falls within the linear range of the detector. A calibration curve should be generated using a certified reference standard. |
| Sample degradation during analysis | Use a stability-indicating method and ensure that the sample is handled under conditions that prevent degradation.[9] |
Quantitative Data Summary
The following table summarizes the quantitative data for some of the known sildenafil impurities as reported in the literature.
| Impurity Name | Typical Levels Observed | Analytical Technique | Reference |
| Process-related impurities | 0.05% to 0.15% | HPLC | [4][5] |
| Impurity B (in counterfeit tablets) | Exceeding pharmacopoeial limits | HPLC | [7] |
| Impurity C (in counterfeit tablets) | Exceeding pharmacopoeial limits | HPLC | [7] |
Experimental Protocols
Protocol 1: HPLC Method for Sildenafil Impurity Profiling
This protocol is a general guideline based on commonly used methods.[6][7]
-
Chromatographic System:
-
Mobile Phase:
-
Sample Preparation:
-
Accurately weigh and dissolve the sildenafil sample in a suitable diluent (e.g., a mixture of mobile phase components).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of reference standards.
-
Protocol 2: Isolation of Unknown Impurities by Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system with a fraction collector.
-
Equilibrate the preparative column with the mobile phase used in the analytical method.
-
-
Sample Loading:
-
Dissolve a larger quantity of the sildenafil sample in the mobile phase.
-
Inject the concentrated sample solution onto the preparative column.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the unknown impurity peak.
-
-
Purity Check and Characterization:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the pure fractions and evaporate the solvent.
-
Characterize the isolated impurity using spectroscopic techniques like LC-MS, NMR, and IR.
-
Visualizations
Sildenafil Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10] The inhibition of PDE5 increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[10]
Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.
Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in a sildenafil sample.
References
- 1. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genericday.com [genericday.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 10. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method refinement for increasing the accuracy of propoxyphenyl sildenafil quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the accurate quantification of propoxyphenyl sildenafil (B151).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying propoxyphenyl sildenafil?
A1: The most prevalent and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] For high-resolution and accurate mass measurements, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, is also employed, particularly for identifying unknown analogues.[2][3]
Q2: Why is accurate quantification of this compound important?
A2: Accurate quantification is crucial because this compound is an unapproved analogue of sildenafil, often found as an illegal adulterant in dietary supplements and herbal products marketed for sexual enhancement.[1][4][5] These undeclared substances can pose significant health risks to consumers due to unknown pharmacological and toxicological profiles, and potential interactions with other medications.[6]
Q3: What are the key challenges in the quantification of this compound?
A3: Key challenges include:
-
Presence of numerous structural analogues: The constant emergence of new sildenafil analogues can interfere with the chromatographic separation and detection of this compound.[7][8]
-
Complex sample matrices: Herbal supplements, energy drinks, and other formulations can contain interfering substances that affect extraction efficiency and analytical accuracy.[1][2]
-
Lack of certified reference standards: As an illicit substance, obtaining a certified reference standard for this compound can be challenging, impacting the accuracy of quantification.[7]
Q4: What is the typical instrumentation required for accurate analysis?
A4: For reliable quantification, the following instrumentation is recommended:
-
For HPLC-UV/DAD: A standard HPLC system with a C18 or similar reversed-phase column, a UV or DAD detector, and a suitable data acquisition and processing system.[9][10][11]
-
For LC-MS/MS: An LC system coupled to a triple quadrupole or ion trap mass spectrometer. This provides higher selectivity and sensitivity compared to HPLC-UV.[12][13][14]
-
For LC-HRMS: An LC system coupled to an Orbitrap or TOF mass spectrometer for accurate mass determination and structural elucidation of unknown analogues.[2][3]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution or Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the organic solvent (acetonitrile or methanol) to water/buffer ratio. A gradient elution may be necessary to resolve complex mixtures.[15][16] |
| Incorrect pH of the mobile phase | Adjust the pH of the aqueous portion of the mobile phase. Sildenafil and its analogues are basic compounds, and a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffer) can improve peak shape.[13][15] |
| Column degradation or contamination | Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the column with a new one of the same type. |
| Incompatible sample solvent | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion. |
Issue 2: Low Sensitivity or Inaccurate Quantification
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal detector wavelength (HPLC-UV/DAD) | Determine the optimal wavelength for this compound by acquiring its UV spectrum. A common detection wavelength for sildenafil and its analogues is around 230-290 nm.[9][10][11] |
| Inefficient ionization (LC-MS/MS) | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. This compound is expected to ionize well in positive ion mode.[12][13] |
| Matrix effects | Implement a more rigorous sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of an isotopically labeled internal standard can also compensate for matrix effects.[14] |
| Improper calibration curve | Ensure the calibration curve covers the expected concentration range of the analyte and is prepared using a matrix similar to the samples, if possible. |
Issue 3: Interference from Other Sildenafil Analogues
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-elution of analogues | Modify the chromatographic method to improve separation. This can involve changing the mobile phase gradient, the type of organic solvent, the column chemistry (e.g., using a biphenyl (B1667301) column for different selectivity), or the column temperature.[15] |
| Isobaric interference (LC-MS/MS) | If interfering analogues have the same precursor ion mass, optimize the MS/MS method by selecting unique product ions for quantification (Multiple Reaction Monitoring - MRM).[13][14] High-resolution mass spectrometry (HRMS) can also differentiate between isobaric compounds based on their accurate mass.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a general guideline. Method validation and optimization are essential for specific applications.
-
Instrumentation: HPLC system with UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.[17]
-
Column Temperature: 30 °C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol offers a starting point for developing a sensitive and selective LC-MS/MS method.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 or UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %B 0 10 5 90 7 90 7.1 10 | 9 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters (MRM):
-
The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For sildenafil, a common transition is m/z 475.2 → 283.4.[14] this compound will have a different precursor ion mass.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Sildenafil (as an example)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 30 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9][11] |
| Limit of Detection (LOD) | 1.70 ng/mL | [9] |
| Limit of Quantification (LOQ) | 5.40 ng/mL | [9] |
| Accuracy (% Recovery) | 99.15 - 101.85% | [9] |
| Precision (RSD%) | < 2% | [9] |
Table 2: LC-MS/MS Method Validation Parameters for Sildenafil (as an example)
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 1000.0 ng/mL | [14] |
| Correlation Coefficient (r²) | ≥ 0.9998 | [14] |
| Accuracy (% Recovery) | 96.7 - 98.3% | [14] |
| Precision (RSD%) | < 5.1% | [14] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
- 11. researchgate.net [researchgate.net]
- 12. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized propoxyphenyl sildenafil.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability during the synthesis of propoxyphenyl sildenafil (B151).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of propoxyphenyl sildenafil?
A1: Batch-to-batch variability in the synthesis of this compound can stem from several sources throughout the manufacturing process. Key areas of concern include the quality of starting materials and intermediates, process-related impurities arising from reaction conditions, and potential degradation of the final product. Inconsistent reaction parameters such as temperature, pressure, and reaction time can also significantly contribute to variability.
Q2: What are the typical impurities observed in sildenafil analogue synthesis?
A2: Several process-related impurities can be generated during the synthesis of sildenafil and its analogues like this compound. These can include starting materials, by-products, and degradation products.[1][2] Identified impurities in similar syntheses include chloro-impurities, methyl ester impurities, acid impurities, desethyl impurities, N-oxide impurities, dimer impurities, and desmethyl impurities.[1]
Q3: What are the regulatory limits for impurities in pharmaceutical products?
A3: Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][4][5][6] These thresholds are based on the maximum daily dose (MDD) of the drug.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its impurities?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for separating, detecting, and quantifying this compound and its impurities.[7][8][9][10] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[11][12][13][14]
Q5: How does this compound exert its therapeutic effect?
A5: this compound, like other sildenafil analogues, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8][15][16] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and enhanced erectile function.[15][17] The effects of PDE5 inhibitors are dependent on the initial synthesis of cGMP, which is typically stimulated by nitric oxide (NO).[18][19]
Troubleshooting Guides
Issue 1: Inconsistent Yields Between Batches
Possible Causes:
-
Variability in Starting Material Quality: Purity and reactivity of starting materials can differ between suppliers or even lots from the same supplier.
-
Inconsistent Reaction Conditions: Fluctuations in temperature, pressure, or stirring speed can affect reaction kinetics and equilibrium.
-
Moisture or Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or oxidation, leading to side reactions and reduced yield.
Troubleshooting Steps:
-
Qualify Starting Materials: Perform identity and purity testing on all incoming raw materials.
-
Strict Process Control: Ensure that all process parameters (temperature, pressure, addition rates, etc.) are tightly controlled and monitored throughout the synthesis.
-
Inert Atmosphere: If any step involves moisture or air-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Unknown Impurities in HPLC Analysis
Possible Causes:
-
Side Reactions: Uncontrolled reaction conditions can lead to the formation of unexpected by-products.
-
Degradation: The active pharmaceutical ingredient (API) or intermediates may degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH).
-
Contamination: Contamination from reactors, solvents, or handling can introduce extraneous peaks.
Troubleshooting Steps:
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.
-
Impurity Identification: Isolate the unknown impurity using preparative HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Process Parameter Review: Re-evaluate the synthesis process to identify potential steps where the impurity might be formed and optimize conditions to minimize its formation.
Issue 3: Poor Resolution in HPLC Analysis
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be suitable for separating closely related impurities.
-
Suboptimal Mobile Phase Composition: The mobile phase composition (e.g., solvent ratio, pH, buffer concentration) may not be optimized for the separation.
-
Column Degradation: Over time, HPLC columns can lose their efficiency, leading to poor resolution.
Troubleshooting Steps:
-
Method Optimization:
-
Mobile Phase: Systematically vary the mobile phase composition, including the organic modifier, pH, and buffer strength.
-
Column: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Temperature: Adjust the column temperature to improve peak shape and resolution.
-
-
Column Maintenance: Regularly flush the column and consider replacing it if performance does not improve.
-
Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
Data Presentation
Table 1: ICH Thresholds for Impurities in New Drug Products [4][5][6]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 1 g | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
Table 2: Common Process-Related Impurities in Sildenafil Synthesis [1][2]
| Impurity Name | Potential Source |
| Chloro Impurity | Incomplete reaction of the chlorosulfonyl intermediate. |
| Methyl Ester Impurity | Reaction with methanol (B129727) if present as a solvent or impurity. |
| Acid Impurity | Hydrolysis of an ester intermediate. |
| Desethyl/Despropyl Impurity | Cleavage of the ethoxy/propoxy group under harsh conditions. |
| N-Oxide Impurity | Oxidation of the nitrogen atom in the piperazine (B1678402) ring. |
| Dimer Impurity | Coupling of two sildenafil molecules. |
| Desmethyl Impurity | Loss of the methyl group from the piperazine ring. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This is a general method that should be optimized and validated for this compound.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Gradient back to 90% A, 10% B
-
35-40 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mandatory Visualizations
Caption: Workflow for this compound Synthesis and Quality Control.
Caption: Signaling Pathway of this compound via PDE5 Inhibition.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. turkjps.org [turkjps.org]
- 10. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
- 11. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sildenafil: a PDE5 Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 18. benchchem.com [benchchem.com]
- 19. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Propoxyphenyl Sildenafil Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of propoxyphenyl sildenafil (B151) solutions to maintain stability and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of propoxyphenyl sildenafil solutions?
A1: The stability of sildenafil and its analogs, including this compound, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Sildenafil citrate (B86180) is a weakly basic drug, and its solubility and stability are highly pH-dependent.[1]
Q2: What is the optimal pH range for storing this compound solutions?
A2: Sildenafil citrate solutions are most stable in weakly acidic to neutral pH ranges.[1] For aqueous solutions, maintaining a pH below 5 is ideal for enhancing solubility and minimizing precipitation.[1] It is susceptible to degradation in strongly acidic or alkaline conditions.[1]
Q3: How should I protect my solutions from light?
A3: this compound, similar to sildenafil, is susceptible to photodegradation.[1][2] It is crucial to store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from UV light exposure.[1]
Q4: What is the recommended storage temperature for this compound solutions?
A4: For short-term storage (up to 48 hours), solutions may be stable at room temperature, though this should be verified for your specific solvent system.[1] For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[3][4] Some sources suggest that in a solvent, sildenafil can be stored at -20°C for up to one year.[5] Do not freeze aqueous suspensions.[3][4]
Q5: Can I prepare stock solutions in advance?
A5: While some extemporaneously compounded oral suspensions of sildenafil have been shown to be stable for up to 90 days when refrigerated, it is best practice to prepare solutions fresh.[6] If storage is necessary, it is highly recommended to perform your own stability testing for your specific formulation.[6]
Troubleshooting Guides
Issue 1: Precipitation observed in the solution.
-
Possible Cause: The pH of the solution may be too high, leading to decreased solubility of the weakly basic this compound.[1] The concentration of the compound may also exceed its solubility limit at the given pH and temperature.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution.
-
Adjust pH: If the pH is neutral or alkaline, adjust it to a more acidic range (ideally below 5) using a suitable buffer, such as a citrate buffer.[1]
-
Check Concentration: Ensure the concentration does not exceed the solubility limit. You may need to dilute the solution or adjust the pH to increase solubility.
-
Issue 2: Loss of compound concentration over time.
-
Possible Cause: The compound may be degrading due to exposure to light, improper pH, high temperatures, or oxidation.[1][7]
-
Troubleshooting Steps:
-
Protect from Light: Store the solution in a light-resistant container (e.g., amber vial).[1]
-
Control pH: Ensure the pH is in the optimal range (weakly acidic to neutral).[1]
-
Control Temperature: Store the solution at the recommended temperature (refrigerated for longer-term storage).[3][4]
-
Avoid Oxidizing Agents: Sildenafil is sensitive to oxidation.[7][8][9] Avoid contact with strong oxidizing agents. If oxidative degradation is suspected, consider purging the solution with an inert gas like nitrogen.[1]
-
Issue 3: Inconsistent results in analytical assays (e.g., HPLC).
-
Possible Cause: Inconsistent results can arise from issues with sample preparation, the analytical method itself, or the stability of the analyte in the mobile phase.[1]
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is consistent, as the retention time of sildenafil can be sensitive to pH changes.[1]
-
Sample Diluent: Use a diluent that ensures the stability of the compound; the mobile phase is often a suitable choice.[1]
-
Filter Adsorption: If filtering samples, verify that the filter membrane is not adsorbing the drug.
-
Analyte Stability: Confirm the stability of this compound in your specific analytical solvent system. Sildenafil solutions are generally stable for up to 48 hours at room temperature, but this should be confirmed.[1]
-
Stability Data Summary
The following tables summarize key quantitative data related to the stability of sildenafil, which can be used as a proxy for this compound.
Table 1: pH-Dependent Stability of Sildenafil Citrate
| pH Condition | Stability | Reference |
| Strongly Acidic | Susceptible to degradation | [1][7] |
| Weakly Acidic (around 4) | Relatively stable | [1][10] |
| Neutral | Relatively stable | [1] |
| Alkaline | Susceptible to degradation | [1][7] |
Table 2: Storage Temperature Recommendations for Sildenafil Solutions
| Storage Condition | Duration | Stability Notes | Reference |
| Room Temperature (Below 30°C / 86°F) | Short-term (up to 48 hours for some solutions) | Stability should be verified for the specific solvent. | [1][3][4] |
| Refrigerated (2°C to 8°C / 36°F to 46°F) | Long-term (up to 60-90 days for some suspensions) | Recommended for extended storage. Do not freeze aqueous suspensions. | [3][4][6] |
| Frozen (-20°C) | Long-term (up to 1 year in solvent) | For non-aqueous solutions. | [5] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Sildenafil Analogs
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.2 M ammonium (B1175870) acetate) and acetonitrile (B52724) (e.g., 40:60 v/v), with the pH adjusted to be compatible with the analyte (e.g., pH 7.0).[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 240 nm or 245 nm).[1][9][11]
-
Injection Volume: 10-20 µL.[1]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations that cover the expected range of the samples.
3. Sample Preparation:
-
Accurately dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm nylon filter before injection, ensuring no adsorption of the analyte to the filter.[1]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
5. Forced Degradation Studies:
To validate the stability-indicating nature of the method, subject the this compound solution to stress conditions:
-
Acid Hydrolysis: Treat with 1N HCl and heat (e.g., at 80°C) for a specified duration.[7]
-
Alkaline Hydrolysis: Treat with 1N NaOH and heat (e.g., at 80°C) for a specified duration.[7]
-
Oxidative Degradation: Treat with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with heating.[7]
-
Thermal Degradation: Expose the solution to elevated temperatures.
-
Photodegradation: Expose the solution to UV light.[1]
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent compound.
Visualizations
Caption: Workflow for stability-indicating HPLC method development.
Caption: Factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. lupin.com [lupin.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. thaiscience.info [thaiscience.info]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Unexpected Cytotoxicity of Propoxyphenyl Sildenafil In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with propoxyphenyl sildenafil (B151) in vitro. The content is designed to help identify the source of the cytotoxicity and explore potential mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with propoxyphenyl sildenafil, which was unexpected. What are the common initial steps to troubleshoot this?
A1: Unexpected cytotoxicity can stem from several factors. A systematic approach is crucial for identifying the root cause. Here are the initial steps:
-
Verify Compound Identity and Purity: Ensure the compound is indeed this compound and check its purity. Impurities from synthesis can sometimes be the source of toxicity.
-
Review Experimental Parameters:
-
Solvent Toxicity: Confirm that the final concentration of the vehicle (e.g., DMSO, ethanol) is not toxic to your cells. It is recommended to run a vehicle-only control. For sensitive cell lines, even low concentrations of solvents like DMSO (≤ 0.5%) can be cytotoxic.[1]
-
Concentration Range: You may be using a concentration that is too high for your specific cell line. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
-
Assess Basic Cell Culture Conditions:
-
Contamination: Rule out biological contaminants like mycoplasma, bacteria, and fungi.[2] Mycoplasma, in particular, can be difficult to detect visually but can significantly impact cell health.[2]
-
Reagent Quality: Issues with media, serum, or other reagents can cause cell death. Batch-to-batch variability in serum is a common culprit.
-
Environmental Stress: Check incubator settings such as temperature, CO2, and humidity.[2][3]
-
Q2: Could the observed cytotoxicity be an inherent property of this compound?
A2: It is possible. While sildenafil itself has shown some cytotoxic effects against cancer cells, often by inducing apoptosis[4], its analogs may have different toxicological profiles. This compound is a sildenafil analog[5], and its mechanism of action is likely related to the inhibition of phosphodiesterase type 5 (PDE5), which increases intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8] Dysregulation of this pathway could potentially lead to off-target effects and cytotoxicity in certain cell types. Further investigation into the mechanism of cell death is necessary.
Q3: What are the potential mechanisms of drug-induced cytotoxicity that we should investigate?
A3: Common mechanisms of drug-induced cytotoxicity include:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.[9][10] Sildenafil has been shown to induce apoptosis in some cancer cell lines.[4]
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.[9]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[11] This can lead to damage of DNA, proteins, and lipids.[12] Many drugs induce toxicity through oxidative stress.[13]
Q4: How can we mitigate the cytotoxicity of this compound in our experiments?
A4: If the cytotoxicity is confirmed to be a direct effect of the compound, you could explore the following mitigation strategies:
-
Co-treatment with Antioxidants: If oxidative stress is identified as a key mechanism, co-treatment with antioxidants may protect the cells.[13][14] Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E.[13][14]
-
Modification of Experimental Design:
-
Time of Exposure: Reducing the duration of exposure to the compound may lessen the cytotoxic effect.
-
Cell Density: Optimizing the cell seeding density can sometimes influence cellular resistance to toxic insults.
-
-
Use of a Different Cell Line: Some cell lines are inherently more sensitive to certain compounds. Testing on a panel of cell lines could provide insights into cell-type-specific toxicity.
Troubleshooting Guides
Guide 1: General Troubleshooting Workflow for Unexpected Cytotoxicity
This guide provides a step-by-step workflow to diagnose the cause of unexpected cell death.
Step 1: Initial Checks
-
Visual Inspection: Carefully examine the cell culture flasks or plates under a microscope. Look for signs of contamination (e.g., cloudy media, motile particles for bacteria; filamentous structures for mold).[2]
-
Control Wells/Flasks: Assess the health of your untreated and vehicle-only control cells. If control cells are also dying, the issue is likely with the general culture conditions or reagents.
-
Incubator and Equipment: Verify the incubator's temperature and CO2 levels.[2][3] Ensure other equipment, like pipettes and biosafety cabinets, are functioning correctly.
Step 2: Investigate Experimental Variables
-
Vehicle Dose-Response: Perform a dose-response curve for your vehicle (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line.
-
Compound Dose-Response: Conduct a comprehensive dose-response experiment with this compound to determine its IC50 value. This will help in selecting appropriate concentrations for subsequent experiments.
-
Reagent and Media Check: If you recently started using a new batch of media, serum, or other reagents, test it against a previous, trusted batch on a non-critical cell culture.
Step 3: Test for Contamination
-
Mycoplasma Testing: Use a PCR-based kit or fluorescent staining to test for mycoplasma contamination, as it is often not visible.[2]
-
Bacterial/Fungal Culture: If contamination is suspected, plate a sample of the culture medium on agar (B569324) plates to check for bacterial or fungal growth.
Step 4: Characterize the Mechanism of Cell Death
-
Cell Viability vs. Cytotoxicity Assays: Use assays that can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[15][16]
-
Apoptosis vs. Necrosis Assays: Employ methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.[9][10]
-
Oxidative Stress Assays: Measure the levels of reactive oxygen species (ROS) and cellular antioxidants like glutathione (B108866) (GSH) to determine if oxidative stress is a contributing factor.[11][17]
Step 5: Implement Mitigation Strategies
-
Antioxidant Co-treatment: If oxidative stress is confirmed, perform experiments with and without an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.
-
Optimize Experimental Conditions: Adjust the compound concentration, exposure time, and cell seeding density based on your findings.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of IC50 Values for this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) - this compound | IC50 (µM) - this compound + 5 mM NAC |
| HEK293 | 24 | 15.2 | 45.8 |
| 48 | 8.7 | 28.3 | |
| HepG2 | 24 | 22.5 | 68.1 |
| 48 | 12.1 | 42.6 |
Table 2: Example of Apoptosis Analysis by Flow Cytometry
| Treatment (24 hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | 95.1 | 2.3 | 1.5 | 1.1 |
| Vehicle Control (0.1% DMSO) | 94.8 | 2.5 | 1.6 | 1.1 |
| 10 µM this compound | 65.4 | 20.7 | 8.3 | 5.6 |
| 10 µM this compound + 5 mM NAC | 85.2 | 8.1 | 4.2 | 2.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which is often used as an indicator of cell viability.[18][19]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][20]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize it with complete medium.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).[9]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFDA, to measure intracellular ROS levels.[17]
Materials:
-
Cells of interest
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
This compound
-
Positive control (e.g., H2O2)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the medium and load the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells once with PBS.
-
Add the different concentrations of this compound and a positive control (e.g., H2O2).
-
Measure the fluorescence (Excitation/Emission ~485/535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.
-
Normalize the fluorescence values to the number of cells or to a baseline reading.
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Proposed signaling pathway for drug-induced cytotoxicity.
References
- 1. imedpub.com [imedpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 4. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]
- 12. benthamscience.com [benthamscience.com]
- 13. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 18. kosheeka.com [kosheeka.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimizing Propoxyphenyl Sildenafil Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propoxyphenyl sildenafil (B151) in enzyme assays. The information herein is designed to address specific issues that may be encountered during the optimization of incubation times and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is propoxyphenyl sildenafil and what is its mechanism of action?
This compound is an analog of sildenafil.[1][2] Like sildenafil, it is a phosphodiesterase type 5 (PDE5) inhibitor.[3][4][5] The enzyme PDE5 is responsible for breaking down cyclic guanosine (B1672433) monophosphate (cGMP).[3][6] By inhibiting PDE5, this compound leads to an increase in cGMP levels, which in turn mediates smooth muscle relaxation and vasodilation.[3][4]
Q2: Why is optimizing the incubation time crucial for my enzyme assay?
Optimizing the incubation time is critical to ensure that the measured enzyme activity is within the linear range of the reaction.[7][8] An incubation time that is too short may result in a signal that is too low to be accurately detected. Conversely, an incubation time that is too long can lead to substrate depletion, product inhibition, or enzyme denaturation, all of which result in a falsely low measurement of enzyme activity.[7]
Q3: What are the key factors to consider when optimizing incubation time?
Several factors influence the optimal incubation time for an enzyme assay, including:
-
Enzyme Concentration: Higher enzyme concentrations will result in a faster reaction rate, thus requiring a shorter incubation time.[9]
-
Substrate Concentration: The concentration of the substrate (e.g., cGMP) can affect the reaction velocity. It is often recommended to use a substrate concentration at or below the Michaelis constant (Km) value for the enzyme.[10]
-
Temperature: Enzyme activity is highly dependent on temperature.[9] Assays should be performed at a consistent and optimal temperature for the enzyme.[11]
-
pH and Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact enzyme activity.[9][11]
Q4: My results are not reproducible. What are the common causes of variability?
Lack of reproducibility in enzyme assays can stem from several sources:[11]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during the preparation of serial dilutions, can introduce significant variability.[10]
-
Temperature Fluctuations: Maintaining a consistent temperature throughout the incubation is crucial for reproducible results.[11]
-
Reagent Instability: Ensure that enzymes, inhibitors, and substrates are stored correctly and that fresh dilutions are prepared for each experiment.[10][11]
-
Inconsistent Incubation Times: Precise timing of the incubation step is critical for reproducibility.
Troubleshooting Guides
Issue 1: Low or No Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of the PDE5 enzyme by running a positive control with a known inhibitor like sildenafil. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[11] |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the enzyme, this compound, and substrate (cGMP).[11] |
| Incorrect Assay Conditions | Confirm that the pH, temperature, and buffer composition are optimal for PDE5 activity.[12] The assay buffer should be at room temperature for optimal performance.[13] |
| Faulty Detection System | Check the settings of your detection instrument (e.g., fluorescence plate reader).[11] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Compound | Test the fluorescence of this compound at the excitation and emission wavelengths used in the assay. |
| Contaminated Reagents | Use fresh, high-quality reagents and assay buffer. |
| Unsuitable Microplate | Use the appropriate type of microplate for your assay: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[13] |
Issue 3: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect for precipitation of this compound at higher concentrations. Consider using a different solvent for the stock solution, ensuring the final solvent concentration in the assay is low (e.g., <0.5% DMSO) to avoid affecting enzyme activity.[10][12] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.[10] |
| Suboptimal Substrate Concentration | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure the cGMP concentration is appropriate, ideally at or below the Km value for the PDE5 enzyme.[10] |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated and use careful technique for serial dilutions.[10] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration and Incubation Time
This experiment is designed to find the linear range of the reaction with respect to enzyme concentration and time.
-
Prepare Reagents:
-
Dilute the PDE5 enzyme to several concentrations in the assay buffer.
-
Prepare the substrate (cGMP) at a fixed concentration (e.g., at its Km value).
-
Prepare the stop solution to terminate the enzymatic reaction.
-
-
Enzyme Concentration Curve:
-
Add the various concentrations of the PDE5 enzyme to different wells of a microplate.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate for a fixed period (e.g., 15 minutes) at a constant temperature (e.g., 30°C).[14]
-
Stop the reaction.
-
Measure the product formation.
-
Plot the reaction velocity against the enzyme concentration to determine the range where the reaction rate is proportional to the enzyme concentration.[8]
-
-
Time Course Curve:
-
Using an enzyme concentration from the linear range determined above, set up multiple reactions.
-
Initiate the reactions by adding the cGMP substrate.
-
Stop the reactions at different time points (e.g., 2, 5, 10, 15, 30, and 60 minutes).[8]
-
Measure the product formation at each time point.
-
Plot the product concentration against the reaction time to identify the time interval during which the product formation is linear.[8] The optimal incubation time should fall within this linear range.[7]
-
Protocol 2: PDE5 Enzyme Inhibition Assay with this compound
This protocol measures the inhibitory activity of this compound on the PDE5 enzyme.
-
Assay Setup:
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
-
Initiation and Incubation:
-
Stopping and Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
-
Data Presentation
Table 1: Example of a Plate Layout for a PDE5 Inhibition Assay
| Well | Content |
| A1-A3 | No Enzyme Control |
| B1-B3 | No Inhibitor Control (100% Activity) |
| C1-C3 | Positive Control (e.g., Sildenafil) |
| D1-F12 | This compound Serial Dilutions |
Table 2: Key Parameters for PDE5 Inhibition Assay
| Parameter | Recommended Value/Range |
| Enzyme | Recombinant Human PDE5 |
| Substrate | cGMP |
| Pre-incubation Time | 15-30 minutes[11] |
| Incubation Time | Determined from time-course experiment (e.g., 15-60 minutes)[10][14] |
| Temperature | 30-37°C[14] |
| Detection Method | Fluorescence Polarization, Luminescence, etc.[15] |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for a PDE5 inhibition assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting guide for propoxyphenyl sildenafil mass spectrometry analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting mass spectrometry analysis of propoxyphenyl sildenafil (B151).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the signal intensity of my propoxyphenyl sildenafil peak unexpectedly low or absent?
A1: Low or no signal intensity can stem from several factors throughout the analytical workflow. Here's a step-by-step guide to troubleshoot this issue:
-
Sample Preparation: Inefficient extraction can lead to low recovery of this compound. Dietary supplements and other matrices can be complex, requiring robust sample preparation.
-
Recommendation: Employ a validated extraction method. A common approach involves extraction with organic solvents like methanol (B129727) or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) to minimize matrix effects.[1]
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's source, leading to a significant drop in signal intensity.[2]
-
Recommendation: Improve chromatographic separation to resolve this compound from interfering matrix components. Modifying the gradient elution profile or using a different stationary phase (e.g., a biphenyl (B1667301) column instead of a standard C18) can be effective. Additionally, ensure thorough sample clean-up.
-
-
Instrumental Issues:
-
Incorrect MS Parameters: Suboptimal instrument settings, such as incorrect precursor ion selection, low collision energy, or inappropriate source parameters (e.g., capillary voltage, gas flow), will result in poor signal.
-
Contamination: A contaminated ion source or mass spectrometer can lead to suppressed signal and high background noise.
-
Recommendation: Verify that the correct precursor ion for this compound (m/z 489.2) is selected. Optimize collision energy and other MS parameters by infusing a standard solution. Regularly clean the ion source and check for system suitability.
-
Q2: I am observing unexpected or incorrect fragment ions in my MS/MS spectrum for this compound. What could be the cause?
A2: The presence of unexpected fragment ions or the absence of expected ones can be due to several factors:
-
Co-elution of Isomers: this compound has several structural isomers. If these are not chromatographically separated, their fragmentation patterns will overlap, leading to a confusing product ion spectrum.
-
Recommendation: Enhance the chromatographic resolution. A longer gradient, a slower flow rate, or a high-resolution analytical column can help separate isomeric compounds.
-
-
In-source Fragmentation: If the energy in the ion source is too high, this compound might fragment before entering the mass analyzer. This will lead to a weaker precursor ion signal and the appearance of fragment ions in the MS1 spectrum.
-
Recommendation: Reduce the cone/capillary voltage or the source temperature to minimize in-source fragmentation.
-
-
Incorrect Precursor Ion Selection: If the incorrect m/z value is isolated for fragmentation, the resulting MS/MS spectrum will not correspond to this compound.
-
Recommendation: Ensure the precursor ion selection window is centered on the correct m/z for the protonated molecule of this compound (m/z 489.2).
-
Q3: My chromatographic peak for this compound is showing poor shape (e.g., tailing, fronting, or splitting). How can I improve it?
A3: Poor peak shape can compromise both qualitative identification and quantitative accuracy. Here are common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Recommendation: Dilute the sample and reinject.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Recommendation: Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of a competing base, like triethylamine, can sometimes mitigate this issue. Using a well-end-capped column is also important.
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, peak distortion and splitting can occur.
-
Recommendation: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
-
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.
-
Recommendation: Replace the column with a new one of the same type.
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for this compound analysis. Note that optimal collision energies may vary depending on the instrument and should be determined empirically.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Typical Collision Energy Range (eV) |
| This compound | 489.2 | 325.1, 299.1, 283.1 | 20 - 45 |
Note: The product ions are based on the known fragmentation patterns of sildenafil analogues containing a propoxyphenyl group. The ion at m/z 283 is a common fragment for many sildenafil analogues.[3]
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in dietary supplements.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 1 gram of the homogenized supplement powder into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 2 minutes.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 489.2 → 325.1 (Quantifier), m/z 489.2 → 283.1 (Qualifier)
-
-
Collision Energy: Optimize for your instrument (typically 25-35 eV).
Visualizations
References
Technical Support Center: Improving the Oral Bioavailability of Propoxyphenyl Sildenafil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of propoxyphenyl sildenafil (B151). Given that propoxyphenyl sildenafil is a structural analogue of sildenafil, this guide leverages the extensive research on sildenafil as a model Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. The principles and techniques described are directly applicable to overcoming the formulation challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a primary concern?
A1: this compound is an analogue of sildenafil, a phosphodiesterase-5 (PDE5) inhibitor.[1] Like sildenafil, it is expected to be a BCS Class II drug, meaning it has high membrane permeability but suffers from poor aqueous solubility.[2] This low solubility is the rate-limiting step for absorption in the gastrointestinal tract, leading to low and variable oral bioavailability, which can reduce therapeutic efficacy.[2][3] Sildenafil citrate (B86180), for instance, has an oral bioavailability of only about 40%.[2][4]
Q2: What are the main formulation strategies to improve the oral bioavailability of a BCS Class II compound like this compound?
A2: The primary goal is to enhance the drug's dissolution rate and/or apparent solubility in the gastrointestinal fluid. Several advanced formulation strategies have proven effective:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][6][7]
-
Lipid-Based Formulations: Systems such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can significantly improve bioavailability.[3][6][8] SNEDDS, for example, form a nanoemulsion in the gut, which presents the drug in a solubilized state for absorption.[3]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in a high-energy amorphous state, ASDs prevent crystallization and dramatically increase aqueous solubility and dissolution.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic drug molecule and increase its solubility in water.[5]
Q3: How much can bioavailability be improved with these advanced formulations?
A3: Studies on sildenafil have shown significant improvements. For example, a Solid-SNEDDS formulation demonstrated the highest improvement in oral bioavailability with an AUC (Area Under the Curve) of 1508.78 ± 343.95 h·ng/mL.[3] Another study found that SLN formulations enhanced bioavailability by more than 1.87-fold compared to conventional tablets.[8] The specific improvement depends on the chosen technology and the specific physicochemical properties of this compound.[8]
Troubleshooting Experimental Issues
Problem 1: Low in vitro dissolution rate and high variability between samples.
-
Question: My initial formulation of this compound shows less than 30% drug release after 60 minutes in a standard USP Apparatus 2 dissolution test, and the results are inconsistent. What could be the cause and how can I fix it?
-
Answer:
-
Root Causes:
-
Poor Solubility: The primary reason is likely the inherent low aqueous solubility of the compound.[5]
-
Poor Wettability: The hydrophobic nature of the powder may cause it to float or agglomerate, reducing the effective surface area available for dissolution.[10]
-
Drug Degradation: The compound might be unstable at the pH of the dissolution medium.[11][12]
-
Air Bubbles: Dissolved air in the dissolution medium can form bubbles on the dosage form's surface, inhibiting wetting.[10]
-
-
Troubleshooting Steps & Solutions:
-
Incorporate a Surfactant: Add a surfactant like sodium lauryl sulfate (B86663) (SLS) or Polysorbate 80 to the dissolution medium at a concentration above its critical micelle concentration. This improves wetting and increases the drug's apparent solubility.[10][11][12]
-
Particle Size Reduction: Employ micronization or nanosizing techniques to increase the drug's surface area, which directly enhances the dissolution rate.[7]
-
Formulation Modification: Develop an advanced formulation such as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or a lipid-based system like an SLN or SNEDDS.[3][8][13]
-
Assess Drug Stability: Perform a stability test of this compound in the selected dissolution medium by incubating a solution of the drug and analyzing its concentration over time. If degradation occurs, adjust the medium's pH or use a different buffer.[12]
-
De-gas the Medium: Always de-gas the dissolution medium before use as per USP guidelines to prevent air bubble interference.
-
-
Problem 2: Formulation shows good in vitro release but poor in vivo bioavailability.
-
Question: My nano-formulation of this compound shows rapid and complete release in vitro, but the pharmacokinetic study in rats shows a low Cmax and AUC. What is causing this discrepancy?
-
Answer:
-
Root Causes:
-
In Vivo Precipitation: The formulation may fail to keep the drug in a solubilized state upon dilution in the large volume of gastrointestinal fluids, leading to precipitation of the poorly soluble free drug.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver by cytochrome P450 enzymes (e.g., CYP3A4, which metabolizes sildenafil) before reaching systemic circulation.[4]
-
Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.[14]
-
-
Troubleshooting Steps & Solutions:
-
Conduct In Vitro Digestion/Precipitation Studies: Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine. For lipid-based formulations, perform in vitro lipolysis studies to see if the drug remains solubilized during lipid digestion.
-
Assess Permeability and Efflux: Use an in vitro model like the Caco-2 cell permeability assay. A bidirectional assay can determine the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[14][15] If efflux is confirmed, formulation strategies that inhibit P-gp (e.g., using excipients like Tween 80) may be beneficial.
-
Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound. If metabolism is high, consider co-administration with a safe CYP3A4 inhibitor or formulation strategies (like lipid-based systems) that promote lymphatic absorption, partially bypassing the liver.[8]
-
-
Problem 3: High inter-animal variability in pharmacokinetic studies.
-
Question: The results from my oral PK study in rats show very high standard deviations for Cmax and AUC, making the data difficult to interpret. How can I reduce this variability?
-
Answer:
-
Root Causes:
-
Physiological Differences: Variability in gastric pH, gastric emptying time, and intestinal transit can significantly affect the absorption of poorly soluble drugs.[16][17]
-
Formulation Instability: The physical instability of the formulation (e.g., aggregation of nanoparticles, phase separation of an emulsion) can lead to inconsistent dosing.
-
Food Effects: The presence or absence of food can drastically alter the absorption of lipophilic drugs.[18]
-
Dosing Inaccuracy: Inaccurate oral gavage technique can lead to variable dosing or deposition of the dose in the esophagus instead of the stomach.
-
-
Troubleshooting Steps & Solutions:
-
Standardize Study Conditions: Ensure all animals are properly fasted overnight (typically 8-12 hours) before dosing to minimize food-related variability.[19] Use animals from a single supplier with a narrow weight and age range.[17]
-
Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test and reference formulations (with a suitable washout period in between) can significantly reduce inter-animal variability by allowing each animal to serve as its own control.[17]
-
Ensure Formulation Homogeneity: Vigorously vortex or stir the formulation immediately before drawing each dose to ensure a homogenous suspension/emulsion is administered to every animal.
-
Refine Dosing Technique: Ensure personnel are well-trained in oral gavage. The volume administered should be accurate and appropriate for the animal's weight.
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Sildenafil Formulations in Animal Models.
This table summarizes data from various studies on sildenafil, providing a benchmark for expected improvements with this compound formulations.
| Formulation Type | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Drug Powder Suspension | Rat | 20 | 1,125 ± 156 | 1.0 | 3,365 ± 487 | 1.0 (Reference) | [2] |
| Commercial Tablet | Rat | 20 | 1,458 ± 211 | 1.5 | 5,112 ± 754 | ~1.5 | [2] |
| Dry Foam Tablet | Rat | 20 | 2,134 ± 321 | 2.0 | 9,876 ± 1,154 | ~2.9 | [2] |
| Solid SNEDDS | Rat | 30 | ~450 | ~1.0 | 1508.78 ± 343.95 | Significant* | [3] |
| Orally Disintegrating Film | Rat | N/A | Significantly Higher vs Solution | N/A | 24874.42 ± 1234.45 | 1.2 vs Solution | [20][21] |
*Direct fold-increase not calculated due to different reference groups in the study, but reported as the most effective formulation.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl monostearate, Myristic acid) by heating it 5-10°C above its melting point.[22][23] Dissolve the this compound in the molten lipid under continuous stirring to form a homogenous mixture.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat it to the same temperature as the lipid phase.[22][24]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[23]
-
High-Pressure Homogenization (HPH): Immediately subject the hot pre-emulsion to a high-pressure homogenizer.[24] Perform 3-5 homogenization cycles at a pressure of 500–1500 bar.[23]
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize, forming the solid matrix of the SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.[22]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Use healthy male Sprague-Dawley or Wistar rats (180-220 g).[25] Allow them to acclimatize for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats overnight (10-12 hours) before oral administration of the drug, with free access to water.[19][25]
-
Formulation Administration: Administer the this compound formulation (e.g., SLN dispersion or a suspension in 0.5% CMC-Na for the control group) via oral gavage at a predetermined dose.[25]
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[26][27] Collect samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 min) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[26][28]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[26][28]
Protocol 3: Caco-2 Cell Permeability Assay (Bidirectional)
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 18-22 days until they form a differentiated and polarized monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²).[14][29]
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test solution containing this compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[29][30]
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[30]
-
At the end of the incubation, take samples from the basolateral side for analysis.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Perform the experiment similarly, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side. This measures the rate of efflux.[15]
-
-
Analysis: Quantify the concentration of the compound in the receiver compartments using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio > 2 is indicative of active efflux.[14][15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Exploitation of Design-of-Experiment Approach for Design and Optimization of Fast-Disintegrating Tablets for Sublingual Delivery of Sildenafil Citrate with Enhanced Bioavailability Using Fluid-Bed Granulation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tanzj.net [tanzj.net]
- 7. Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improvement of Bioavailability of Sildenafil Citrate Through Taste Masked Orodispersible Film for Pulmonary Hypertension Management | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. japsonline.com [japsonline.com]
- 24. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo pharmacokinetic study [bio-protocol.org]
- 26. Comparison of pharmacokinetic characteristics of sildenafil citrate chewable tablets and film-coated tablets in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. enamine.net [enamine.net]
Validation & Comparative
Comparative Analysis of Sildenafil's Specificity Against Phosphodiesterase (PDE) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor, against various PDE isoforms. The data presented herein is crucial for understanding the compound's selectivity and potential off-target effects, which is of paramount importance in drug discovery and development. Sildenafil's therapeutic effects, primarily in the treatment of erectile dysfunction, are mediated through its potent and selective inhibition of PDE5.[1][2] However, its interaction with other PDE isoforms can lead to various side effects.[1]
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of sildenafil against a range of human PDE isoforms. Lower IC50 values are indicative of higher inhibitory potency. The data clearly demonstrates sildenafil's high affinity for PDE5 and its varying degrees of selectivity over other PDE isoforms.
| PDE Isoform | Sildenafil IC50 (nM) | Substrate Specificity | Physiological Relevance |
| PDE1 | 280 | cGMP & cAMP | Brain, myocardium, vascular smooth muscle[3][4] |
| PDE2 | >10,000 | cGMP & cAMP | - |
| PDE3 | >10,000 | cAMP > cGMP | Cardiovascular function, platelet aggregation[2] |
| PDE4 | >10,000 | cAMP | Inflammation, various tissues[2] |
| PDE5 | 3.5 - 6.3 | cGMP | Corpus cavernosum, pulmonary vasculature, platelets[5][6] |
| PDE6 | 33 | cGMP | Retinal phototransduction[5] |
Note: IC50 values can vary depending on experimental conditions.[7] The data presented is a representative compilation from multiple sources.
The selectivity of sildenafil for PDE5 over other isoforms is a critical aspect of its pharmacological profile. For instance, its approximately 10-fold higher selectivity for PDE5 compared to PDE6 is clinically relevant, as inhibition of PDE6 in the retina can lead to visual disturbances.[1][2] The significantly lower potency against PDE1, PDE2, PDE3, and PDE4 isoforms underscores its targeted mechanism of action.[5]
Experimental Protocols
The determination of IC50 values for PDE inhibitors is a critical step in their characterization. Below is a detailed methodology for a typical in vitro PDE inhibition assay.
Primary Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., sildenafil) against a specific PDE isoform.
Materials and Reagents:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6)
-
Cyclic guanosine (B1672433) monophosphate (cGMP) or cyclic adenosine (B11128) monophosphate (cAMP) substrate
-
Radiolabeled [3H]-cGMP or [3H]-cAMP
-
Snake venom nucleotidase
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well plates
-
Appropriate buffer solutions (e.g., Tris-HCl)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the specific recombinant PDE enzyme, the corresponding cyclic nucleotide substrate (cGMP or cAMP), and varying concentrations of the test compound. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer, often containing a non-specific PDE inhibitor like IBMX or by boiling.
-
Conversion to Mononucleotide: Add snake venom nucleotidase to the mixture to convert the unhydrolyzed radiolabeled cyclic nucleotide to its corresponding 5'-mononucleotide.
-
Separation: Separate the radiolabeled 5'-mononucleotide product from the unreacted substrate using an ion-exchange chromatography column or resin slurry.
-
Quantification: Add a scintillation cocktail to the eluted product and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[8]
Selectivity Profiling
To assess the selectivity of the compound, the primary enzyme inhibition assay is repeated using a panel of different recombinant PDE isoforms.[8] The resulting IC50 values are then compared to determine the compound's specificity for the target PDE isoform.
Visualizations
Signaling Pathway of Sildenafil Action
The following diagram illustrates the mechanism of action of sildenafil in the corpus cavernosum smooth muscle cells.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 3. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Sildenafil's In Vitro Activity Across Diverse Cancer Cell Lines with Insights into its Analogue, Propoxyphenyl Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of sildenafil (B151), a phosphodiesterase type 5 (PDE5) inhibitor, across various cancer cell lines. While direct experimental data on its analogue, propoxyphenyl sildenafil, is limited, this guide offers a foundational understanding of the potential anti-cancer effects of this class of compounds. The data presented is compiled from multiple studies and is intended to serve as a resource for researchers investigating the therapeutic potential of PDE5 inhibitors in oncology.
Overview of Sildenafil and this compound
Sildenafil is a well-known PDE5 inhibitor, which functions by increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a secondary messenger involved in various cellular processes.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating effects on cell proliferation, apoptosis, and sensitization to conventional chemotherapies in a range of cancer models.[2]
Comparative Efficacy of Sildenafil in Cancer Cell Lines
The anti-cancer activity of sildenafil has been evaluated in a variety of cancer cell lines, demonstrating a range of cytotoxic and pro-apoptotic effects. The following tables summarize key quantitative data from these studies.
Table 1: IC50 Values of Sildenafil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT-29 | Colorectal Cancer | 190 - 271 | [6] |
| SW480 | Colorectal Cancer | 190 - 271 | [6] |
| SW620 | Colorectal Cancer | 190 - 271 | [6] |
| HCT116 | Colorectal Cancer | 190 - 271 | [6] |
| SW1116 | Colorectal Cancer | 190 - 271 | [6] |
| MCF-7 | Breast Cancer | Not specified | [7] |
| MDA-MB-468 | Breast Cancer | Not specified | [7] |
| PC-3 | Prostate Cancer | Not specified | [8] |
| DU145 | Prostate Cancer | Not specified | [8] |
| LNCaP | Prostate Cancer | Not specified | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The ranges provided for colorectal cancer cell lines reflect this variability. For other cell lines, studies focused on the synergistic effects with chemotherapeutic agents rather than determining the standalone IC50 of sildenafil.
Table 2: Pro-Apoptotic Effects of Sildenafil in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic Agent | Sildenafil Concentration (µM) | Observation | Reference |
| MCF-7 | Breast Cancer | Cisplatin | Not specified | Increased apoptosis | [7] |
| MDA-MB-468 | Breast Cancer | Cisplatin | Not specified | Increased apoptosis | [7] |
| PC-3 | Prostate Cancer | Doxorubicin | 10 | Enhanced apoptosis | [8] |
| DU145 | Prostate Cancer | Doxorubicin | 10 | Enhanced apoptosis | [8] |
| T lymphoma cells | T-cell Lymphoma | Cisplatin | 50 | Potentiated cisplatin-induced apoptosis | [9] |
Signaling Pathways and Experimental Workflows
The anti-cancer effects of sildenafil are mediated through the modulation of specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for assessing sildenafil's activity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the in vitro activity of sildenafil.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HT-29, SW480 (colorectal), MCF-7, MDA-MB-468 (breast), PC-3, DU145 (prostate), and others are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Sildenafil Preparation: Sildenafil citrate (B86180) is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of sildenafil, a chemotherapeutic agent, or a combination of both. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V Staining)
-
Cells are seeded in 6-well plates and treated with sildenafil and/or a chemotherapeutic agent as described above.
-
After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cells are treated as described for the apoptosis assay.
-
Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are then washed with PBS and incubated with a solution containing RNase A and the fluorescent DNA-staining dye propidium iodide (PI).[10]
-
The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[6][10]
Conclusion
The available evidence strongly suggests that sildenafil exhibits anti-cancer properties in a variety of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest, and by sensitizing cancer cells to conventional chemotherapeutic agents.[2][6][7][8] Its mechanism of action is largely attributed to the inhibition of PDE5 and the subsequent accumulation of cGMP.[1]
While direct experimental data on this compound is scarce, its structural similarity to sildenafil and its reported potency as a PDE5 inhibitor suggest that it may possess similar or even enhanced anti-cancer activities.[5] However, this remains a hypothesis that requires rigorous experimental validation.
This guide provides a solid foundation for researchers interested in this class of compounds. Further in-depth studies are warranted to fully elucidate the anti-cancer potential of this compound and to explore its efficacy and safety in preclinical and clinical settings. The detailed protocols and pathway diagrams presented here can serve as a valuable resource for designing and conducting such investigations.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sildenafil enhances cisplatin-induced apoptosis in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Head-to-Head In Vitro Comparison of Sildenafil and Tadalafil for PDE5 Inhibition
An Objective Guide for Researchers in Drug Discovery and Development
Introduction: Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension. Their mechanism of action lies in the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. Among the most well-known PDE5 inhibitors are sildenafil (B151) and tadalafil (B1681874). This guide provides a head-to-head in vitro comparison of their pharmacological profiles, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Disclaimer: The initial request specified a comparison involving "propoxyphenyl sildenafil." However, a thorough literature search did not yield in vitro data for a compound with this specific name. Therefore, this guide will compare tadalafil with sildenafil, a structurally related and extensively studied PDE5 inhibitor.
Quantitative Performance Comparison
The in vitro potency and selectivity of sildenafil and tadalafil are critical parameters that dictate their efficacy and potential for off-target effects. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological function, while selectivity is determined by comparing its potency against different phosphodiesterase (PDE) isozymes.
| Parameter | Sildenafil | Tadalafil | Reference |
| PDE5 IC50 (nM) | 4 | 2 | [1] |
| PDE6 IC50 (nM) | ~40 | >1000 | [1] |
| PDE11 IC50 (nM) | >10000 | ~20 | [2] |
| Selectivity (PDE5 vs. PDE6) | ~10-fold | >500-fold | [1] |
| Selectivity (PDE5 vs. PDE11) | >2500-fold | ~10-fold | [2] |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as a ratio of IC50 values (IC50 for off-target PDE / IC50 for PDE5).
Signaling Pathway of PDE5 Inhibition
The physiological effects of PDE5 inhibitors are mediated through the NO/cGMP pathway. The following diagram illustrates this critical signaling cascade and the point of intervention for these drugs.
Experimental Protocols
Accurate and reproducible in vitro data are essential for the comparative evaluation of drug candidates. Below are detailed methodologies for key experiments used to determine the potency and selectivity of PDE5 inhibitors.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibitory activity of compounds against the PDE5 enzyme by detecting changes in fluorescence polarization.[3][4]
-
Materials and Reagents:
-
Recombinant Human PDE5A1
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test Compounds (Sildenafil, Tadalafil)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted test compounds or a DMSO control to the wells of a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the FAM-Cyclic-3′,5′-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
Read the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phosphodiesterase Isozyme Selectivity Profiling
To determine the selectivity of the inhibitors, the in vitro enzyme inhibition assay is performed against a panel of different purified PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11).[4]
-
Procedure:
-
Follow the same procedure as the In Vitro PDE5 Enzyme Inhibition Assay.
-
Substitute PDE5A1 with other purified recombinant human phosphodiesterase isozymes.
-
Use the appropriate substrate for each isozyme ([³H]-cGMP for cGMP-specific PDEs and [³H]-cAMP for cAMP-specific PDEs in radioenzymatic assays, or corresponding fluorescent substrates in FP assays).
-
-
Data Analysis:
-
Determine the IC50 value of the test compound for each PDE isozyme.
-
Calculate the selectivity ratio by dividing the IC50 for each off-target PDE isozyme by the IC50 for PDE5.
-
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of PDE5 inhibitors.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Vardenafil and Sildenafil, with Notes on the Uncharacterized Analog Propoxyphenyl Sildenafil
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two well-established phosphodiesterase type 5 (PDE5) inhibitors, vardenafil (B611638) and sildenafil (B151). Due to a lack of publicly available in vivo pharmacokinetic data for the unapproved sildenafil analog, propoxyphenyl sildenafil, a direct comparison is not feasible at this time. This document will, however, summarize the available information on this compound before presenting a comprehensive analysis of vardenafil and sildenafil, supported by experimental data and methodologies.
This compound: An Uncharacterized Analog
This compound and its related compound, propoxyphenyl-thiohydroxyhomosildenafil (B1679654), have been identified as unapproved analogs of sildenafil found as adulterants in some herbal dietary supplements[1][2]. While analytical methods for their detection and characterization in such products have been developed, there is a significant absence of published in vivo pharmacokinetic studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability.
Notably, one study reported that propoxyphenyl-thiohydroxyhomosildenafil is approximately 10 times more potent in inhibiting the PDE5 enzyme in vitro compared to sildenafil[1]. This highlights the potential for significant pharmacological activity and, consequently, a distinct safety and pharmacokinetic profile. However, without in vivo studies, the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in humans or animal models remain unknown. Researchers are therefore strongly cautioned against extrapolating the pharmacokinetic behavior of sildenafil or vardenafil to this uncharacterized analog.
Vardenafil vs. Sildenafil: A Pharmacokinetic Comparison
Vardenafil and sildenafil are both potent and selective inhibitors of PDE5, sharing a common mechanism of action to facilitate penile erection in the presence of sexual stimulation[3][4]. Despite their similar therapeutic application, they exhibit distinct pharmacokinetic profiles that can influence their clinical use.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for vardenafil and sildenafil based on data from clinical studies in healthy male subjects.
| Pharmacokinetic Parameter | Vardenafil | Sildenafil |
| Time to Maximum Concentration (Tmax) | ~0.7 - 0.9 hours[3] | ~1.0 hour[5][6] |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-dependent |
| Area Under the Curve (AUC) | Dose-proportional[7] | Generally dose-proportional[5][8] |
| Elimination Half-life (t½) | ~4-5 hours[3] | ~3-5 hours[6] |
| Absolute Bioavailability | ~15%[3] | ~41%[5][9] |
| Effect of High-Fat Meal | Delayed Tmax, reduced Cmax[10] | Delayed Tmax, reduced Cmax[5][9][11] |
Experimental Protocols
The pharmacokinetic data presented above are typically derived from Phase I clinical studies in healthy volunteers. A representative experimental protocol for determining the pharmacokinetic profile of a PDE5 inhibitor like vardenafil or sildenafil is outlined below.
Study Design: A randomized, open-label, single-dose, crossover study is a common design[9]. This involves administering a single oral dose of the investigational drug and a reference drug (or placebo) to a group of healthy subjects on different occasions, separated by a washout period. To assess dose proportionality, a parallel-group, dose-escalation design may be employed[5][8].
Subject Population: Healthy male volunteers, typically between the ages of 18 and 55, are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria of the study protocol.
Drug Administration: The drug is administered orally, usually in a fasted state (e.g., overnight fast of at least 10 hours)[9]. To evaluate the effect of food on absorption, a separate treatment arm may involve administering the drug after a standardized high-fat meal[5][9].
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might include pre-dose (0 hours), and multiple post-dose time points, for instance, at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours[10][12]. Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.
Bioanalytical Method: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[12][13]. This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations.
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic models[14][15]. The following key parameters are calculated:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule[16].
-
t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibitors
Experimental Workflow for a Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Physiologically Based Pharmacokinetic Modeling for Predicting Drug Levels After Bariatric Surgery: Vardenafil Exposure Before vs. After Gastric Sleeve/Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of RT234 (Vardenafil Inhalation Powder): A First-in-Human, Ascending Single- and Multiple-Dose Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. saudijournals.com [saudijournals.com]
- 13. Pharmacokinetics and Bioequivalence of Vardenafil Hydrochloride in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. omicsonline.org [omicsonline.org]
Comparative Guide to Analytical Methods for Propoxyphenyl Sildenafil Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection of propoxyphenyl sildenafil (B151), an analogue of sildenafil. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs. This document outlines the performance of various methods, supported by experimental data, and provides detailed protocols for key experiments.
Propoxyphenyl sildenafil has been identified as an illegal adulterant in dietary supplements and energy drinks, necessitating robust and reliable detection methods.[1] The structural similarity to sildenafil, the active ingredient in Viagra, poses a significant health risk to consumers when undeclared.[2] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the screening and quantification of sildenafil analogues.[3][4][5][6]
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of commonly used methods for the detection of sildenafil and its analogues. While specific data for this compound is limited, the data for sildenafil and other analogues provide a strong basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Limit of Detection (LOD) | 9.2 ng/mL[7] - 0.23 ng (absolute)[8] | 0.03 - 3.3 ng/mL[5] | 25 - 85 ng/g or ng/mL[9] |
| Limit of Quantification (LOQ) | 27.2 ng/mL[7] - 0.68 ng (absolute)[8] | 0.08 - 10.0 ng/mL[5] | Not explicitly stated for all compounds |
| Linearity (Range) | 2 - 100 µg/mL (R² = 0.9994)[7][8] | 1.0 - 1000.0 ng/mL (r² ≥ 0.9998)[10] | 0.1 - 6 µg/ml[11] |
| Accuracy (% Recovery) | 99.74% - 100.88%[8] | 82.2% - 110.6% (solid samples)[5] | 85% - 112%[12] |
| Precision (%RSD) | Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[13] | Intra-day: 1.5-5.1%, Inter-day: 2.2-3.4%[10] | Not explicitly stated |
| Selectivity | Good, resolution from other analogues demonstrated.[7][8] | High, based on precursor and product ion monitoring.[14] | High, utilizes dynamic multiple reaction monitoring (dMRM).[9] |
| Analysis Time | ~7.5 min[6] | < 20 min[15] | ~25 min (for 90 compounds)[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical dosage forms.
a. Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).
-
Sonication may be used to ensure complete dissolution.
-
Dilute the solution to a known volume with the solvent.
-
Filter the solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (20 mM, pH 2.8) and acetonitrile (B52724) (71:29, v/v)[7][8]
-
Injection Volume: 25 µL[16]
-
Column Temperature: 25°C[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, especially in complex matrices like dietary supplements.[4][15]
a. Sample Preparation (for Dietary Supplements):
-
Homogenize the sample (e.g., powder, liquid).
-
Extract a known amount of the sample with a suitable organic solvent (e.g., methanol, acetonitrile).[17]
-
Use an ultrasonic bath to aid extraction.[17]
-
Centrifuge the mixture to separate the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtrate may require further dilution before injection.
b. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined. For sildenafil, a common transition is m/z 475.4 → m/z 283.3.[14]
-
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons involved in the validation of these analytical methods, the following diagrams are provided.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. turkjps.org [turkjps.org]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
- 9. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. mdpi.com [mdpi.com]
Assessing the Relative Potency of Propoxyphenyl Sildenafil Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of propoxyphenyl sildenafil (B151) analogues, a class of synthetic compounds structurally similar to the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. These analogues, often found as undeclared ingredients in unregulated "herbal" supplements, are of significant interest to researchers in drug development and forensic analysis due to their potent and often uncharacterized pharmacological activity. This document summarizes the available quantitative data on their potency, details the experimental protocols for their assessment, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Potency against PDE5
The primary mechanism of action for sildenafil and its analogues is the inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against PDE5. While comprehensive, standardized data for many illicit analogues is scarce, the following table provides a summary of the available information.
| Compound | PDE5 IC50 (nM) | Relative Potency to Sildenafil |
| Sildenafil | ~3.5 | 1x |
| Propoxyphenyl-thiohydroxyhomosildenafil | Not Reported | ~10x more potent[1] |
| Propoxyphenyl aildenafil | Not Reported | Data not available |
| Propoxyphenyl thioaildenafil | Not Reported | Data not available |
Note: The IC50 value for sildenafil can vary slightly depending on the experimental conditions.[2] Propoxyphenyl sildenafil analogues are often identified in adulterated products, and rigorous pharmacological data from controlled studies is limited.[3][4][5][6]
Signaling Pathway of Sildenafil Analogues
Sildenafil and its propoxyphenyl analogues exert their effects by targeting the NO/cGMP pathway. In smooth muscle cells, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream effects that result in smooth muscle relaxation and vasodilation. PDE5 terminates this signaling cascade by hydrolyzing cGMP to GMP. By inhibiting PDE5, sildenafil analogues prevent the degradation of cGMP, leading to its accumulation and an enhanced physiological response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Propoxyphenyl Sildenafil and Other PDE5 Inhibitors: A Guideline for Researchers
For: Researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a comparative analysis of the metabolic stability of phosphodiesterase type 5 (PDE5) inhibitors. Direct experimental data on the metabolic stability of propoxyphenyl sildenafil (B151) is not available in peer-reviewed literature, as it is primarily identified as an unapproved analogue found in adulterated supplements.[1] Therefore, this document establishes a comparative framework using sildenafil and other well-characterized PDE5 inhibitors: vardenafil (B611638), tadalafil, and avanafil (B1665834). The guide details standard in vitro experimental protocols, presents metabolic stability data in a clear, tabular format, and uses visualizations to illustrate key processes, serving as a comprehensive resource for researchers evaluating the metabolic fate of new chemical entities in this class.
Introduction
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For phosphodiesterase type 5 (PDE5) inhibitors, understanding metabolic pathways is crucial for optimizing dosing regimens and ensuring safety.
Propoxyphenyl sildenafil is a sildenafil analogue characterized by the substitution of the ethoxy group with a propoxy group on the phenyl ring.[1] While its structure is known, its metabolic fate has not been formally documented in scientific literature. This guide provides a comparative analysis based on sildenafil and other widely studied PDE5 inhibitors to offer a foundational understanding and a methodological template for future studies on this compound.
Comparative Analysis of In Vitro Metabolic Stability
The metabolic stability of a compound is often first assessed using in vitro systems, such as human liver microsomes (HLM), which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. The key parameters derived from these studies are the metabolic half-life (t½) and the intrinsic clearance (CLint), which together predict how quickly a drug will be eliminated from the body.
Table 1: Summary of In Vitro Metabolic Stability Data for Select PDE5 Inhibitors in Human Liver Microsomes
| Compound | Primary Metabolizing Enzymes | Major Metabolic Pathway | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Active Metabolite |
| Sildenafil | CYP3A4 (major), CYP2C9 (minor)[2][3][4] | N-Demethylation[2][3] | 20 - 40 | 17 - 35 | N-desmethyl sildenafil (~50% activity of parent)[2][5] |
| Vardenafil | CYP3A4 (major), CYP3A5, CYP2C isoforms[6][7] | N-Desethylation[6][7] | 15 - 25 | 28 - 46 | N-desethyl vardenafil (~28% activity of parent)[6][7] |
| Tadalafil | CYP3A4[8][9] | Methylation & Glucuronidation[8][9] | > 240 | < 2.5 | Methylcatechol glucuronide (inactive)[8][9] |
| Avanafil | CYP3A4 (major), CYP2C9 (minor)[10][11] | N-Dealkylation & Hydroxylation | 30 - 60 | 12 - 23 | M4 (~18% activity of parent)[10][12] |
| This compound | Data Not Available | Presumed N-Dealkylation | Not Determined | Not Determined | Not Determined |
Note: The values presented are compiled from various sources and represent typical ranges observed in human liver microsome assays. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
The data summarized above is typically generated using a standardized in vitro metabolic stability assay.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound (e.g., this compound) in an organic solvent like DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate (B84403) buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure sustained enzyme activity.
-
-
Incubation Procedure:
-
Pre-incubation: Add the HLM suspension and the test compound (final concentration typically 1 µM) to a microcentrifuge tube or 96-well plate. Pre-incubate the mixture at 37°C for 5-10 minutes to acclimate.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.
-
Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: Stop the reaction in each aliquot by adding a quenching solution, typically ice-cold acetonitrile (B52724) containing an internal standard for analytical quantification.
-
-
Sample Analysis:
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated microsomal proteins.
-
Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Disappearance Plot: Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Rate Constant (k): Determine the slope of the linear portion of the plot, which represents the elimination rate constant (k).
-
Half-Life (t½): Calculate the half-life using the formula: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).
-
Mandatory Visualizations
The following diagrams illustrate the experimental and metabolic processes discussed.
Caption: Experimental workflow for an in vitro metabolic stability assay.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 3. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DailyMed - AVANAFIL- avanafil tablet [dailymed.nlm.nih.gov]
- 12. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Propoxyphenyl Sildenafil's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of propoxyphenyl sildenafil's mechanism of action with established phosphodiesterase type 5 (PDE5) inhibitors. Propoxyphenyl sildenafil (B151) is an analog of sildenafil, the active ingredient in Viagra, and is structurally characterized by the substitution of sildenafil's ethoxy group with a propoxy group.[1] Like sildenafil, it is presumed to act as a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[2][3]
The primary mechanism of action for PDE5 inhibitors involves preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP).[2] In the presence of nitric oxide (NO), which is released during sexual stimulation, guanylate cyclase is activated, leading to increased levels of cGMP.[3][4] This elevation in cGMP results in smooth muscle relaxation and vasodilation.[2][3] By inhibiting PDE5, the enzyme responsible for cGMP degradation, these compounds sustain higher levels of cGMP, thereby enhancing the vasodilatory effect.[4][5]
Orthogonal validation of this mechanism is crucial to confirm the compound's primary target and understand its selectivity profile, which is a key determinant of potential off-target effects. This guide outlines the key experimental assays for this validation and presents comparative data for well-characterized PDE5 inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the key performance metrics for PDE5 inhibitors. For the purpose of this guide, hypothetical data for this compound is presented to illustrate the validation framework. Actual experimental values would need to be determined empirically.
Table 1: In Vitro PDE5 Inhibition
| Compound | IC50 (nM) for PDE5 | Potency Rank |
| This compound (Hypothetical) | 1.5 | Very High |
| Sildenafil | 3.5 | High |
| Vardenafil | 0.7 | Very High |
| Tadalafil | 1.8 | High |
| Avanafil | 5.2 | Moderate |
Note: IC50 (half-maximal inhibitory concentration) values can vary based on experimental conditions. A lower IC50 value indicates higher potency. Data for established drugs are representative values from scientific literature.[6]
Table 2: Phosphodiesterase Isozyme Selectivity
| Compound | PDE6 Selectivity (PDE6 IC50 / PDE5 IC50) | PDE11 Selectivity (PDE11 IC50 / PDE5 IC50) |
| This compound (Hypothetical) | >100-fold | >150-fold |
| Sildenafil | ~10-fold | ~10-fold |
| Vardenafil | ~15-fold | ~130-fold |
| Tadalafil | >700-fold | ~11-fold |
| Avanafil | >120-fold | >100-fold |
Note: High selectivity against other PDE isoforms is desirable to minimize off-target effects. Inhibition of PDE6 is associated with visual disturbances, while PDE11 inhibition has been linked to myalgia.[6]
Experimental Protocols
Orthogonal validation of this compound's mechanism of action requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional assays.
In Vitro PDE5 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE5 and to compare its potency with other known PDE5 inhibitors.
Methodology:
-
Enzyme and Substrate: Recombinant human PDE5A1 is used as the enzyme source. A fluorescently labeled or radiolabeled cGMP analog (e.g., fluorescein-labeled cGMP) serves as the substrate.[6][7]
-
Principle: This is a competitive assay where the inhibitor competes with the substrate for binding to the active site of the PDE5 enzyme. The enzymatic reaction hydrolyzes the cGMP substrate.
-
Procedure:
-
A series of dilutions of the test compound (this compound) and control inhibitors are prepared.
-
The PDE5 enzyme is incubated with each inhibitor concentration in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA) in a 96-well plate.[7]
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.[6][7]
-
The reaction is allowed to proceed for a defined time at 37°C and is then terminated.
-
The amount of product (5'-GMP) or remaining substrate is quantified. This can be achieved through various methods, including fluorescence polarization, scintillation proximity assay (SPA), or high-performance liquid chromatography (HPLC).[6][7]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The data are then fitted to a dose-response curve to determine the IC50 value.[6][8]
Cellular cGMP Measurement Assay
Objective: To confirm that this compound increases intracellular cGMP levels in a cellular context, which is the direct downstream consequence of PDE5 inhibition.
Methodology:
-
Cell Line: A relevant cell line expressing PDE5, such as human corpus cavernosum smooth muscle cells (hCCSMCs) or transfected cell lines (e.g., HEK293 expressing recombinant PDE5), is used.[7]
-
Principle: The assay measures the accumulation of intracellular cGMP in response to a nitric oxide (NO) donor, both in the presence and absence of the inhibitor.
-
Procedure:
-
Cells are cultured in 96-well plates until confluent.
-
The cells are pre-incubated with various concentrations of this compound or a control inhibitor.[7]
-
cGMP production is stimulated by the addition of an NO donor, such as sodium nitroprusside (SNP).[7][8]
-
After a specified incubation period, the cells are lysed.[7]
-
The intracellular cGMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6]
-
-
Data Analysis: The fold increase in cGMP levels in the presence of the inhibitor is calculated and compared to the control group that was treated with the NO donor alone.
Phosphodiesterase Selectivity Profiling
Objective: To assess the selectivity of this compound for PDE5 over other PDE isoforms (e.g., PDE6 and PDE11).
Methodology:
-
Principle: The IC50 of this compound is determined for a panel of different human recombinant phosphodiesterase isozymes using the in vitro enzyme inhibition assay described above.
-
Procedure: The in vitro enzyme inhibition assay is repeated, substituting PDE5 with other PDE isozymes, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and other tissues).
-
Data Analysis: The selectivity is expressed as a ratio of the IC50 for the other PDE isozymes to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.[6]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of PDE5 inhibition by this compound.
Caption: Experimental workflow for the cellular cGMP measurement assay.
Caption: Logical framework for the orthogonal validation of the mechanism of action.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of New Phosphodiesterase Type 5 (PDE5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of several new-generation phosphodiesterase type 5 (PDE5) inhibitors against the first-in-class agent, sildenafil (B151). The comparison is based on publicly available data from preclinical and clinical studies.
Disclaimer on Propoxyphenyl Sildenafil: It is critical to note that "this compound" is a sildenafil analogue that has been identified as an illegal adulterant in various consumer products, such as energy drinks and herbal supplements[1][2]. There is a lack of publicly available, formal scientific studies on its pharmacological properties, including its potency, selectivity, pharmacokinetics, and safety profile. As an unapproved substance, its use is not sanctioned and may pose significant health risks[2]. Therefore, a direct, data-driven performance comparison with approved PDE5 inhibitors is not possible within a scientific framework. This guide will focus on the comparison of legitimately developed and studied PDE5 inhibitors.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is an enzyme primarily located in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature[3]. It specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway that mediates vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation, increased blood flow, and, in the context of erectile dysfunction (ED), penile erection upon sexual stimulation[3].
The development of PDE5 inhibitors has revolutionized the treatment of ED. Beyond sildenafil, a number of new agents have been developed with varying pharmacological profiles. This guide will compare sildenafil with four newer PDE5 inhibitors: avanafil, lodenafil, udenafil (B1683364), and mirodenafil.
Comparative Performance Data
The following tables summarize key in vitro and pharmacokinetic parameters for sildenafil and the newer PDE5 inhibitors. These data are compiled from various scientific publications and should be considered in the context of the specific experimental conditions under which they were generated.
Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (PDE6 IC50 / PDE5 IC50) | PDE11 Selectivity (PDE11 IC50 / PDE5 IC50) |
| Sildenafil | 3.5 - 7.0 | ~10 | ~350 |
| Avanafil | 5.2 | >120 | >1000 |
| Lodenafil Carbonate | 15 | - | - |
| Udenafil | 8.25 | ~6.5 | ~10 |
| Mirodenafil | 0.34 | ~30 | >10,000 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 indicates greater potency. Selectivity is a ratio of IC50 values for different phosphodiesterase isozymes; a higher ratio indicates greater selectivity for PDE5 over other isozymes, which can translate to a more favorable side-effect profile.
Table 2: Pharmacokinetic Properties of PDE5 Inhibitors
| Compound | Tmax (hours) | Half-life (t1/2) (hours) |
| Sildenafil | ~1.0 | 3-5 |
| Avanafil | 0.5 - 0.75 | 5-11 |
| Lodenafil | - | - |
| Udenafil | 0.8 - 1.3 | 9.9 - 12.1 |
| Mirodenafil | ~1.25 | ~2.5 |
Tmax is the time to reach maximum plasma concentration after oral administration. A shorter Tmax suggests a faster onset of action. Half-life (t1/2) is the time required for the concentration of the drug in the body to be reduced by half, indicating the duration of action.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
PDE5 Signaling Pathway
Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Experimental Workflow for PDE5 Inhibitor Evaluation
Caption: A generalized experimental workflow for the discovery and development of new PDE5 inhibitors.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
Test compound (e.g., this compound analogue or new inhibitor)
-
Positive control (e.g., sildenafil)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2)
-
Detection system (e.g., a commercially available kit that measures the product of the enzymatic reaction, such as GMP or the remaining cGMP)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations for testing.
-
Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and cGMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add the serially diluted test compound or control to the wells of a microplate.
-
Add the diluted PDE5 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
-
Detection: Stop the reaction and measure the amount of product formed or substrate remaining using the chosen detection system and a microplate reader.
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo Efficacy Assessment in an Animal Model (Conceptual Outline)
Objective: To evaluate the pro-erectile effect of a test compound in an established animal model of erectile dysfunction.
Animal Model: Aged male rats are commonly used as they often exhibit a natural decline in erectile function.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and randomly assign them to different treatment groups (e.g., vehicle control, sildenafil, and different doses of the test compound).
-
Drug Administration: Administer the test compound or control to the animals via an appropriate route (e.g., oral gavage) at a specified time before the efficacy assessment.
-
Measurement of Erectile Function:
-
Anesthetize the animals.
-
Surgically expose the cavernous nerve and place a stimulating electrode.
-
Insert a pressure transducer into the corpus cavernosum to measure the intracavernosal pressure (ICP).
-
Record the mean arterial pressure (MAP).
-
Electrically stimulate the cavernous nerve to induce an erection and record the maximal ICP.
-
-
Data Analysis:
-
Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratios between the different treatment groups to determine the efficacy of the test compound in enhancing erectile response.
-
Conclusion
The landscape of PDE5 inhibitors continues to evolve, with newer agents demonstrating distinct pharmacological profiles that may offer advantages in terms of onset of action, duration of effect, and side-effect profiles. Avanafil, for instance, is characterized by its rapid onset of action, while udenafil has a longer half-life compared to sildenafil. Mirodenafil exhibits high potency for PDE5. The choice of a particular PDE5 inhibitor in a clinical or research setting will depend on a comprehensive evaluation of these performance characteristics. It is imperative for the scientific community to rely on data from controlled, peer-reviewed studies when evaluating and comparing such compounds, and to remain vigilant against the dangers of unapproved and unstudied analogues like this compound.
References
Unraveling the Data Desert: A Comparative Guide to Propoxyphenyl Sildenafil and its Alternatives
A critical review of available experimental data on propoxyphenyl sildenafil (B151) reveals a significant knowledge gap, hampering the confirmation of its reproducibility and direct comparison with established alternatives. This guide provides a comprehensive overview of the existing, albeit limited, information on this sildenafil analogue, alongside a detailed comparison with the well-characterized PDE5 inhibitor, sildenafil. Standardized experimental protocols and relevant signaling pathways are presented to offer a framework for the evaluation of such compounds.
Propoxyphenyl sildenafil has been identified primarily as an illegal adulterant in dietary supplements and energy drinks, leading to a dearth of formal scientific investigation into its pharmacological properties.[1][2][3] While its chemical structure has been characterized, quantitative data on its efficacy, potency (such as IC50 values for PDE5 inhibition), and safety profile remain largely unpublished in peer-reviewed literature. This absence of robust experimental data makes a direct and objective comparison with approved phosphodiesterase type 5 (PDE5) inhibitors like sildenafil challenging.
Comparative Analysis: Sildenafil as the Benchmark
To provide a reference for comparison, the following table summarizes the well-established pharmacological data for sildenafil. Due to the lack of data for this compound, its corresponding fields are marked as "Not Available."
| Parameter | Sildenafil | This compound | Other Sildenafil Analogues (e.g., propoxyphenyl aildenafil, propoxyphenyl thioaildenafil) |
| Mechanism of Action | Selective inhibitor of phosphodiesterase type 5 (PDE5) | Presumed to be a PDE5 inhibitor based on structural similarity | Presumed to be PDE5 inhibitors |
| PDE5 IC50 | ~3-5 nM | Not Available | Not Available |
| Clinical Efficacy | Well-established for erectile dysfunction and pulmonary arterial hypertension | Not Established | Not Established |
| Safety Profile | Well-characterized with known side effects | Unknown | Unknown |
| Regulatory Status | Approved pharmaceutical drug | Unapproved substance found as an adulterant | Unapproved substances found as adulterants |
Standard Experimental Protocols for Evaluation
The following are detailed methodologies for key experiments typically employed to characterize and compare PDE5 inhibitors. These protocols provide a framework for any future, rigorous investigation of this compound.
In-vitro PDE5 Enzyme Inhibition Assay
This assay is fundamental for determining the potency of a compound in inhibiting the PDE5 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Test compound (e.g., this compound, sildenafil)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., fluorescence polarization-based or colorimetric)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and a reference standard (sildenafil) in the assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add a fixed concentration of the PDE5 enzyme to each well and incubate for a predetermined period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of cGMP to each well.
-
Incubate the plate at 37°C for a specific duration.
-
Stop the reaction and use a suitable detection method to measure the amount of remaining cGMP or the product (GMP).
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In-vivo Models of Erectile Function
Animal models are crucial for assessing the pro-erectile efficacy of a compound in a physiological setting. A standard model involves the measurement of intracavernosal pressure (ICP) in rats.
Objective: To evaluate the effect of a test compound on erectile function in an animal model.
Materials:
-
Male Sprague-Dawley rats
-
Test compound and vehicle
-
Anesthetics
-
Pressure transducer and recording equipment
-
Stimulating electrode for the cavernous nerve
Procedure:
-
Anesthetize the rats.
-
Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for ICP measurement.
-
Isolate the cavernous nerve for electrical stimulation.
-
Administer the test compound or vehicle intravenously or orally.
-
After a set period, electrically stimulate the cavernous nerve to induce an erection.
-
Record the maximal ICP and the mean arterial pressure (MAP) simultaneously.
-
Calculate the ratio of ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratio between the vehicle-treated and compound-treated groups to assess the efficacy of the compound.
Visualizing the Mechanisms
To better understand the context of these experiments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of PDE5 inhibition.
Caption: Typical workflow for preclinical evaluation of PDE5 inhibitors.
References
- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Sildenafil Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of commercially available phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil (B151) and its analogues vardenafil (B611638), tadalafil, and avanafil. This analysis is supported by experimental data from clinical trials and an exploration of the underlying molecular mechanisms to inform research and drug development in this therapeutic area.
Introduction
Sildenafil and its analogues are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, these drugs enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow, which facilitates penile erection in the presence of sexual stimulation. While highly effective for the treatment of erectile dysfunction (ED), the use of these agents is associated with a range of side effects. These adverse events are largely attributed to the systemic effects of PDE5 inhibition and, in some cases, the cross-reactivity of these drugs with other PDE isoenzymes present in various tissues throughout the body. Understanding the nuances of these side-effect profiles is critical for the development of next-generation PDE5 inhibitors with improved safety and tolerability.
Data Presentation: Comparative Incidence of Adverse Events
The following table summarizes the incidence of common adverse events reported in a large-scale, head-to-head comparative study of sildenafil, tadalafil, and vardenafil. The data is derived from patient-reported outcomes and provides a quantitative basis for comparing the side-effect profiles of these agents.
| Adverse Event | Sildenafil (50/100 mg) | Tadalafil (10/20 mg) | Vardenafil (10/20 mg) |
| Any Adverse Event | 35.0% | 33.9% | 47.4% |
| Nasal Congestion | Most Common | Most Common | Most Common |
| Reflux | 5.3% | 8.0% | N/A |
| Flushing | More Likely | Less Likely | N/A |
| Headache | Very Common (>10%) | Common (1-10%) | N/A |
| Dyspepsia | Common | Common | N/A |
| Visual Disturbances | Occurs | Rare | N/A |
| Back Pain/Myalgia | Rare | More Common | N/A |
N/A: Data not available in the cited comparative study. Other sources indicate headache, flushing, and dyspepsia are common across all PDE5 inhibitors.[1][2]
Signaling Pathways and Molecular Mechanisms of Side Effects
The therapeutic effect of sildenafil and its analogues is mediated by the potentiation of the NO/cGMP pathway in the corpus cavernosum. However, the presence of other PDE isoenzymes in various tissues can lead to off-target effects and associated side effects. The selectivity of each drug for PDE5 over other isoenzymes is a key determinant of its side-effect profile.
Figure 1: Signaling pathway of sildenafil analogues and the molecular basis of common side effects.
Mechanism of Visual Disturbances: Sildenafil and, to a lesser extent, vardenafil can cause transient visual disturbances, such as a bluish tinge to vision (cyanopsia) and blurred vision.[3][4] This is attributed to their cross-inhibition of PDE6, an isoenzyme crucial for the phototransduction cascade in retinal rod and cone cells.[5][6] Inhibition of PDE6 leads to an accumulation of cGMP in photoreceptors, which can cause hyperpolarization of the cell membrane and alter the processing of light signals.[3][7] Avanafil exhibits a higher selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil, which may account for its lower incidence of visual side effects.[8][9]
Mechanism of Myalgia and Back Pain: Tadalafil is associated with a higher incidence of myalgia and back pain compared to other PDE5 inhibitors.[2][10] This is thought to be due to its cross-inhibition of PDE11, which is found in skeletal muscle, the prostate, and the testes.[11][12] The precise physiological role of PDE11 is not fully understood, but its inhibition in skeletal muscle is hypothesized to be the cause of these musculoskeletal adverse events.[13]
Experimental Protocols
The assessment of side effects in clinical trials of PDE5 inhibitors relies heavily on patient-reported outcomes (PROs). Standardized questionnaires and systematic data collection are crucial for obtaining reliable and comparable safety data.
1. Patient-Reported Outcome Measures: Validated questionnaires are the primary tools for capturing the incidence, severity, and nature of adverse events. While many trials use proprietary or study-specific questionnaires, several standardized instruments are relevant:
-
International Index of Erectile Function (IIEF): While primarily an efficacy measure, it includes domains that can indirectly capture side effects related to sexual function and satisfaction.
-
Adverse Event Questionnaires: These are typically structured checklists that prompt patients to report the occurrence of specific, anticipated side effects (e.g., headache, flushing, dyspepsia, visual changes) and also include open-ended questions for unanticipated events. The severity of events is often graded on a scale (e.g., mild, moderate, severe).
2. Experimental Workflow for Adverse Event Assessment:
Figure 2: A generalized workflow for the assessment of adverse events in clinical trials of PDE5 inhibitors.
3. Causality Assessment: For each reported adverse event, investigators are required to assess the likelihood of a causal relationship with the study drug. This assessment is typically categorized as:
-
Related: A reasonable possibility that the drug caused the event.
-
Not Related: The event is likely due to other causes (e.g., underlying medical conditions, concomitant medications).
This assessment is based on the temporal relationship between drug administration and the onset of the event, the patient's medical history, and the known pharmacological properties of the drug.
Conclusion
The side-effect profiles of sildenafil and its analogues are a direct consequence of their mechanism of action and their varying selectivity for different PDE isoenzymes. While generally well-tolerated, the distinct adverse event profiles of these drugs underscore the importance of continued research into more selective PDE5 inhibitors. A thorough understanding of the molecular mechanisms underlying these side effects, coupled with rigorous and standardized methods for their assessment in clinical trials, is essential for the development of safer and more effective treatments for erectile dysfunction. This comparative analysis provides a foundation for researchers and drug development professionals to build upon in the pursuit of novel therapeutic agents with optimized benefit-risk profiles.
References
- 1. Pathophysiology of visual disorders induced by phosphodiesterase inhibitors in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rates of Patient-Reported Side Effects for PDE5 Inhibitors Prescribed on a Direct-to-Consumer Telehealth Platform [jscimedcentral.com]
- 3. tandfonline.com [tandfonline.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. fda.gov [fda.gov]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. mann.usc.edu [mann.usc.edu]
- 9. Side-effect profile of sildenafil citrate (Viagra) in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. IND Application Reporting: Safety Reports | FDA [fda.gov]
- 13. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Propoxyphenyl Sildenafil
For Immediate Implementation by Laboratory Personnel
The proper disposal of propoxyphenyl sildenafil (B151), a potent sildenafil analogue, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a pharmacologically active compound, its release into the environment can have unintended consequences. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of propoxyphenyl sildenafil in a research setting, aligning with prevailing regulations for pharmaceutical waste management.
Core Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
| Personal Protective Equipment (PPE) | Rationale |
| Gloves | Nitrile or rubber gloves are essential to prevent skin contact. |
| Eye Protection | Safety glasses or goggles to shield from dust or splashes. |
| Lab Coat | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust. |
General Handling Precautions:
-
Minimize the generation of dust and aerosols.
-
Avoid all personal contact with the material, including inhalation of dust or mists.[1]
-
Wash hands thoroughly after handling.
-
Prevent the release of the substance into the environment.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal and local regulations for chemical waste.[1] The U.S. Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6]
1. Waste Identification and Segregation:
-
Pure Compound: Unused, expired, or surplus pure this compound should be collected in a dedicated, non-reactive, and sealable container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and glassware, must be treated as contaminated waste.
-
Solutions: Liquid solutions containing this compound should be collected in a designated, sealed container for liquid waste.
2. Container Management:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."[1]
-
Use containers that are in good condition, compatible with the waste, and can be securely sealed.
-
Keep waste containers closed except when adding waste.
3. Storage:
-
Store sealed waste containers in a designated and secure area, away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[7] This practice can lead to water contamination and harm aquatic life.[7]
-
Disposal must be conducted through a licensed hazardous waste management vendor. These vendors typically use high-temperature incineration for the destruction of pharmaceutical waste.[4][6]
-
Maintain meticulous records of all disposed this compound, including quantities, dates, and disposal methods. Retain all shipping manifests and certificates of destruction provided by the waste management vendor.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Scenario | Action |
| Minor Spill | Use dry clean-up procedures. Carefully sweep or vacuum the material. Avoid generating dust.[1] Place the collected material in a labeled hazardous waste container.[1] |
| Large Spill | Evacuate non-essential personnel from the area.[2] Report the spill to the institution's environmental health and safety (EHS) office immediately.[2] Clean-up should only be performed by trained personnel.[2] |
Following clean-up, the affected area should be thoroughly decontaminated.
Regulatory Framework
The disposal of pharmaceutical waste is overseen by multiple agencies. While this compound is not specifically listed as a hazardous waste under RCRA, it must be managed responsibly as a pharmacologically active substance.[1] Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous pharmaceutical waste.[5][6]
-
EPA Subpart P: Provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, which serve as a best-practice model for research laboratories.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
